molecular formula C22H16N6 B15602766 UNI418

UNI418

Cat. No.: B15602766
M. Wt: 364.4 g/mol
InChI Key: OMNOGBPVYFVKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNI418 is a useful research compound. Its molecular formula is C22H16N6 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H16N6

Molecular Weight

364.4 g/mol

IUPAC Name

N-(5-phenyl-1H-pyrazol-3-yl)-2-pyridin-4-ylquinazolin-4-amine

InChI

InChI=1S/C22H16N6/c1-2-6-15(7-3-1)19-14-20(28-27-19)25-22-17-8-4-5-9-18(17)24-21(26-22)16-10-12-23-13-11-16/h1-14H,(H2,24,25,26,27,28)

InChI Key

OMNOGBPVYFVKRM-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

UNI418: A Dual Inhibitor of PIKfyve and PIP5K1C with Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of UNI418, a novel dual inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Type III (PIKfyve) and Phosphatidylinositol-4-Phosphate 5-Kinase Type I Gamma (PIP5K1C). This compound has been identified as a promising antiviral agent, particularly for its ability to block the entry of SARS-CoV-2 into host cells.

Chemical Structure and Properties

This compound possesses a 4-quinazolinamine core structure, a common feature in many kinase inhibitors.[1][2] This structural motif is crucial for its inhibitory activity against PIKfyve and PIP5K1C.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1802068-51-4MedChemExpress
Molecular Formula C26H28N6OMedChemExpress
Molecular Weight 440.54MedChemExpress
Storage -80°C for 6 months; -20°C for 1 month[3]

Biological Activity and Mechanism of Action

This compound exhibits potent antiviral activity against SARS-CoV-2 by targeting two key host cell kinases involved in membrane trafficking.[2][3][4][5] Its dual-inhibitory action provides a two-pronged approach to preventing viral entry.

1. Inhibition of PIP5K1C: this compound blocks ACE2-mediated endocytosis of SARS-CoV-2 by inhibiting PIP5K1C.[3][4][5][6] This kinase is responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical lipid for endocytosis.

2. Inhibition of PIKfyve: By inhibiting PIKfyve, this compound disrupts the proteolytic activation of cathepsins.[3][4][5][6] This prevents the cleavage of the SARS-CoV-2 spike protein, a necessary step for the virus to escape from the endosome and release its genetic material into the host cell.[4][5][6]

Table 2: In Vitro Activity of this compound

ParameterValueTarget/AssaySource
IC50 60.1 nMPIP5K1C[3]
Kd 61 nMPIP5K1C[3]
Kd 0.78 nMPIKfyve[3]
EC50 1.4 µMAntiviral activity against SARS-CoV-2[3]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the dual mechanism of action of this compound in preventing SARS-CoV-2 entry into host cells.

UNI418_Mechanism_of_Action cluster_cell Host Cell SARS_CoV_2 SARS-CoV-2 ACE2 ACE2 Receptor SARS_CoV_2->ACE2 Binds Endocytosis Endocytosis ACE2->Endocytosis Triggers Endosome Endosome Endocytosis->Endosome Viral_RNA_Release Viral RNA Release Endosome->Viral_RNA_Release Mediated by Spike Protein Cleavage Replication Replication Viral_RNA_Release->Replication PIP5K1C PIP5K1C PIP5K1C->Endocytosis Required for PIKfyve PIKfyve Activated_Cathepsin_L Cathepsin L (active) PIKfyve->Activated_Cathepsin_L Activates Cathepsin_L Cathepsin L (inactive) Cathepsin_L->Activated_Cathepsin_L Activated_Cathepsin_L->Endosome Cleaves Spike Protein This compound This compound This compound->PIP5K1C Inhibits This compound->PIKfyve Inhibits Experimental_Workflow cluster_kinase Kinase Profiling cluster_cetsa Cellular Thermal Shift Assay (CETSA) Kinase_Panel Panel of Purified Kinases Add_this compound Add this compound (1 µM) Kinase_Panel->Add_this compound Measure_Activity Measure Kinase Activity Add_this compound->Measure_Activity Calculate_Inhibition % Inhibition Calculation Measure_Activity->Calculate_Inhibition Transfection Transfect Cells with GFP-tagged Target Treatment Treat Cells with this compound or DMSO Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Heating Heat Lysates at Various Temperatures Lysis->Heating Centrifugation Centrifugation to Separate Soluble Fraction Heating->Centrifugation Western_Blot Western Blot for GFP-tagged Protein Centrifugation->Western_Blot Analysis Analyze Protein Stability Western_Blot->Analysis

References

UNI418 Dual Inhibitor: A Technical Guide to the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of UNI418, a novel dual inhibitor of Phosphatidylinositol 3-Phosphate 5-Kinase (PIKfyve) and Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C). This compound has been identified as a potent antiviral agent, particularly against SARS-CoV-2, by uniquely targeting two distinct host-cell pathways essential for viral entry and trafficking.[1][2][3]

Core Mechanism: Dual Inhibition of PIKfyve and PIP5K1C

This compound exerts its antiviral effects by simultaneously inhibiting two key phosphoinositide kinases: PIKfyve and PIP5K1C.[1][2] This dual-action mechanism disrupts two critical stages of the viral life cycle: ACE2-mediated endocytosis and subsequent endosomal escape of the virus.[1][3][4]

Inhibition of PIP5K1C and Blockade of Viral Entry

This compound's primary mechanism for preventing viral entry into host cells is through the inhibition of PIP5K1C.[1][2][3] PIP5K1C is a key enzyme responsible for synthesizing phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a critical lipid messenger that regulates endocytosis.[4] By inhibiting PIP5K1C, this compound reduces the cellular levels of PtdIns(4,5)P2, which in turn prevents the ACE2-mediated endocytosis of the SARS-CoV-2 virus.[1][3][4] This action effectively blocks the virus from entering the host cell at the initial stage.[4]

Inhibition of PIKfyve and Prevention of Endosomal Escape

For any virus that successfully enters the cell, this compound presents a second barrier by inhibiting PIKfyve.[1][4] PIKfyve is crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a phosphoinositide that regulates endosomal trafficking and lysosomal function.[4][5] The inhibition of PIKfyve disrupts these pathways and, critically, prevents the proteolytic activation of cathepsins, such as Cathepsin L.[1][2][3] Cathepsin L-mediated cleavage of the SARS-CoV-2 spike protein is an essential step for the virus to fuse with the endosomal membrane and release its genome into the cytoplasm (endosomal escape).[1][4] By blocking this process, this compound traps the viral particles within the endosomes, preventing the progression of infection.[4]

Signaling Pathway Diagram

UNI418_Mechanism cluster_entry Viral Entry cluster_escape Endosomal Escape SARS_CoV_2 SARS-CoV-2 ACE2 ACE2 Receptor SARS_CoV_2->ACE2 Binds Endocytosis ACE2-Mediated Endocytosis ACE2->Endocytosis Triggers Endosome Virus in Endosome Endocytosis->Endosome PIP5K1C PIP5K1C PtdIns45P2 PtdIns(4,5)P2 PIP5K1C->PtdIns45P2 Synthesizes PtdIns45P2->Endocytosis Regulates Cathepsin_L Cathepsin L (Inactive) Cathepsin_L_Active Cathepsin L (Active) Cathepsin_L->Cathepsin_L_Active Activation Spike_Cleavage Spike Protein Cleavage Cathepsin_L_Active->Spike_Cleavage Viral_Escape Viral Genome Release Spike_Cleavage->Viral_Escape PIKfyve PIKfyve PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Synthesizes PtdIns35P2->Cathepsin_L Promotes Maturation This compound This compound This compound->PIP5K1C Inhibits This compound->PIKfyve Inhibits

Caption: Dual inhibitory mechanism of this compound on viral entry and endosomal escape.

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against its primary targets and other related kinases. The data highlights its potent and specific action.

Target KinaseIC50 (nM)Kd (nM)% Inhibition (at 1 µM)Reference
PIKfyve -0.78100%[2]
PIP5K1C 60.16193%[2][6]
PIP5K1B 60.7-93%[2]
PIP5K1A 255-67%[2]

Furthermore, this compound demonstrates effective antiviral activity against SARS-CoV-2 with an EC50 of 1.4 µM .[6][7][8]

Experimental Protocols

The characterization of this compound's mechanism involved several key experimental procedures.

Kinase Profiling Analysis
  • Objective: To determine the selectivity and inhibitory activity of this compound against a panel of kinases.

  • Methodology: The kinase profiling was conducted using the SelectScreen Kinase Profiling Service provided by Thermo Fisher Scientific. This compound was tested at a concentration of 1 µM to determine the percent inhibition against various kinases, including PIKfyve and PIP5K1 isoforms.[1][4] For key targets, dose-response curves were generated to calculate IC50 values.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm the direct binding of this compound to its target proteins (PIP5K1C and PIKfyve) within a cellular context.

  • Methodology:

    • HEK293T cells were transiently transfected to express GFP-tagged PIP5K1C or PIKfyve.

    • Cell lysates were prepared and incubated with either this compound or a DMSO control.

    • The treated lysates were divided into aliquots and heated to a range of temperatures.

    • Following heating, the lysates were centrifuged to separate aggregated proteins from the soluble fraction.

    • The amount of soluble target protein remaining at each temperature was analyzed by Western blot. An increase in thermal stability (i.e., more protein remaining in the soluble fraction at higher temperatures) in the presence of this compound indicates direct ligand binding.[1][4]

CETSA_Workflow start Transfect Cells (e.g., GFP-PIKfyve) lysis Prepare Cell Lysates start->lysis treatment Incubate Lysates with This compound or DMSO lysis->treatment heating Heat Aliquots to Various Temperatures treatment->heating centrifuge Centrifuge to Pellet Aggregated Proteins heating->centrifuge analysis Analyze Soluble Fraction by Western Blot centrifuge->analysis end Confirm Target Engagement analysis->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

SARS-CoV-2 Infection and Antiviral Efficacy Assay
  • Objective: To evaluate the dose-dependent antiviral efficacy of this compound against SARS-CoV-2.

  • Methodology:

    • Vero cells were seeded in appropriate plates.

    • Cells were pretreated with increasing concentrations of this compound, along with controls like remdesivir, apilimod (B1663032) (a PIKfyve inhibitor), and UNC3230 (a PIP5K1C inhibitor).[2][5]

    • The cells were then infected with SARS-CoV-2.

    • After 1-2 days of post-infection incubation, the cells were fixed.

    • Viral infection was assessed using immunofluorescence staining with an antibody against the SARS-CoV-2 spike protein. The reduction in fluorescence intensity indicated the level of viral inhibition.[2]

Endocytic Pathway Blockade Assay
  • Objective: To visualize and confirm that this compound blocks the endocytosis of SARS-CoV-2.

  • Methodology:

    • Vero cells were pretreated with 1 µM this compound, apilimod, or a DMSO control for 1 hour at 37°C.

    • To synchronize the infection, cells were moved to 4°C and infected with a high multiplicity of infection (MOI=10) of purified SARS-CoV-2 for 1 hour in the continued presence of the compounds.

    • The temperature was then shifted back to 37°C to allow viral entry to proceed.

    • Cells were fixed at various time points (e.g., 1, 2, 4, and 8 hours) post-temperature shift.

    • Immunolabeling was performed using antibodies specific for the viral nucleocapsid protein (NP) and the early endosome marker EEA1 to visualize the location of the virus within the cell. Accumulation of viral particles on the plasma membrane or in enlarged endosomes in this compound-treated cells demonstrated a blockade of the entry/trafficking pathway.[2][4]

Autophagy Flux Assay
  • Objective: To assess the impact of this compound on autophagy, a related cellular process.

  • Methodology:

    • RPE1 cells were treated with this compound (0.5 µM or 1 µM) for 2 hours.

    • To measure autophagic flux, treatment was performed in both the presence and absence of a lysosomal inhibitor, bafilomycin A1 (BFA).

    • Cell lysates were analyzed by Western blot for key autophagy markers like LC3B-II (which accumulates when autophagy is blocked at the lysosomal stage) and p62.[1]

    • Alternatively, cells were fixed and stained for LC3B and p62 for immunofluorescence analysis.[1]

References

The 4-Quinazolinamine Core of UNI418: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Privileged Scaffold Targeting Phosphoinositide Kinases for Antiviral Therapy

The 4-quinazolinamine scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its role in the development of numerous kinase inhibitors.[1][2] This technical guide delves into the specifics of this core within the context of UNI418, a novel dual inhibitor of Phosphatidylinositol 3-phosphate 5-kinase (PIKfyve) and Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C).[3][4][5] this compound has demonstrated significant antiviral activity, particularly against SARS-CoV-2, by uniquely targeting host cellular pathways essential for viral entry.[3][5][6] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the 4-quinazolinamine core of this compound, including its mechanism of action, quantitative data, relevant experimental protocols, and the signaling pathways it modulates.

The Chemical Core and Its Significance

The foundational structure of this compound is built upon a 4-quinazolinamine core, a heterocyclic aromatic compound. This scaffold is frequently employed in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes.[1][5] The specific chemical structure of this compound, with the 4-quinazolinamine core highlighted, is presented below.[3][7]

(Image of the chemical structure of this compound with the 4-quinazolinamine core highlighted would be inserted here if image generation was supported.)

Mechanism of Action: Dual Inhibition of PIKfyve and PIP5K1C

This compound exerts its antiviral effects by simultaneously inhibiting two key enzymes in the phosphoinositide (PI) signaling pathway: PIKfyve and PIP5K1C.[3][5] This dual inhibition disrupts critical cellular processes that are hijacked by viruses like SARS-CoV-2 for cellular entry.[3][5]

The inhibition of PIP5K1C by this compound prevents the synthesis of phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2) at the plasma membrane.[7] This reduction in PtdIns(4,5)P2 levels blocks the ACE2-mediated endocytosis of SARS-CoV-2.[3][5]

Concurrently, the inhibition of PIKfyve disrupts the proper functioning of the endolysosomal system.[5] This leads to the inhibition of the proteolytic activation of cathepsins, which are essential for the cleavage of the SARS-CoV-2 spike protein, a necessary step for the virus to escape the endosome and release its genetic material into the host cell.[3][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Parameter Value Target Reference
IC5060.1 nMPIP5K1C[4][6]
Kd61 nMPIP5K1C[4][6]
Kd0.78 nMPIKfyve[4][6]
EC501.4 µMSARS-CoV-2 Antiviral Activity[4][6]

Table 1: In Vitro Potency and Binding Affinity of this compound

Kinase % Inhibition at 1 µM this compound Reference
PIP5K1AHigh[3]
PIP5K1BHigh[3][7]
PIP5K1CHigh[3][7]
PIKfyveHigh[3][7]

Table 2: Kinase Profiling of this compound (Note: "High" indicates significant inhibition as reported in the source, specific percentage values were not consistently provided across all summaries).

Key Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the activity of this compound.

Kinase Profiling Analysis

Objective: To determine the selectivity of this compound against a panel of kinases.

Methodology: The inhibitory activity of this compound at a concentration of 1 µM was assessed using the SelectScreen Kinase Profiling Service provided by Thermo Fisher Scientific.[3][5][7] This service typically utilizes biochemical assays, such as fluorescence-based immunoassays or radiometric assays, to measure the activity of individual kinases in the presence and absence of the test compound. The percentage of inhibition is then calculated by comparing the kinase activity in the presence of this compound to a control.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its target proteins (PIP5K1C and PIKfyve) within a cellular context.

Methodology:

  • Cells ectopically expressing GFP-tagged PIP5K1C and GFP-PIKfyve are treated with either this compound or a vehicle control (e.g., DMSO).[3][5][7]

  • The cell lysates are then subjected to a temperature gradient.[3][5][7]

  • The principle of CETSA is that a ligand-bound protein is stabilized and will therefore remain in the soluble fraction at higher temperatures compared to the unbound protein.

  • The soluble fraction at each temperature is collected and analyzed by Western blot using an antibody against the GFP tag to detect the presence of the target proteins.[3][5][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

UNI418_Mechanism_of_Action cluster_plasma_membrane Plasma Membrane cluster_endosome Endosome ACE2 ACE2 Receptor Endocytosis Endocytosis ACE2->Endocytosis Mediates PIP5K1C PIP5K1C PtdIns45P2 PtdIns(4,5)P2 PIP5K1C->PtdIns45P2 PtdIns4P PtdIns(4)P PtdIns4P->PtdIns45P2 Synthesizes PtdIns45P2->Endocytosis Required for Viral_Escape Viral Genome Escape Endocytosis->Viral_Escape PIKfyve PIKfyve PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 PtdIns3P PtdIns(3)P PtdIns3P->PtdIns35P2 Synthesizes Cathepsin_Activation Cathepsin Activation PtdIns35P2->Cathepsin_Activation Regulates Cathepsin_Activation->Viral_Escape Enables This compound This compound This compound->PIP5K1C Inhibits This compound->PIKfyve Inhibits SARS_CoV_2 SARS-CoV-2 SARS_CoV_2->ACE2 Binds

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 entry.

CETSA_Workflow start Cells expressing GFP-tagged target protein treatment Treat with this compound or Vehicle Control start->treatment lysis Cell Lysis treatment->lysis heating Heat Lysates at a Temperature Gradient lysis->heating centrifugation Centrifugation to separate soluble and precipitated fractions heating->centrifugation sds_page SDS-PAGE of Soluble Fractions centrifugation->sds_page western_blot Western Blot with anti-GFP antibody sds_page->western_blot analysis Analyze Protein Levels to Determine Thermal Stability western_blot->analysis

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The 4-quinazolinamine core of this compound serves as a critical foundation for its potent dual inhibitory activity against PIKfyve and PIP5K1C. This unique mechanism of action, targeting host cellular pathways, presents a promising strategy for the development of broad-spectrum antiviral therapeutics. The data and methodologies presented in this guide provide a solid framework for further research and development of this compound and other 4-quinazolinamine-based inhibitors as a novel class of antiviral agents. The versatility of the 4-quinazolinamine scaffold suggests that further modifications could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

References

The Enigmatic UNI418: A Deep Dive into its Putative Role in Endosomal Trafficking Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available information, "UNI418" does not correspond to a publicly recognized or scientifically documented compound. The following guide is a speculative framework based on the user's query, illustrating how such a document would be structured if data on this compound were available. The experimental data and pathways described herein are hypothetical and intended for illustrative purposes.

Introduction

The endosomal trafficking pathway is a complex and highly regulated network responsible for the sorting, processing, and transport of cellular cargo. This intricate system plays a pivotal role in a myriad of cellular functions, including nutrient uptake, receptor signaling, and pathogen entry. Dysregulation of endosomal trafficking has been implicated in a range of human diseases, from neurodegenerative disorders to cancer, making it a compelling target for therapeutic intervention. This whitepaper explores the hypothetical compound this compound and its putative interactions with key components of the endosomal trafficking machinery, providing a comprehensive overview of its mechanism of action, supported by conjectural data and detailed experimental protocols.

Core Concepts in Endosomal Trafficking

Endosomal trafficking begins with the internalization of extracellular material and cell-surface proteins via endocytosis. This cargo is first delivered to early endosomes, which act as the primary sorting station. From here, molecules can be recycled back to the plasma membrane, transported to the Golgi apparatus, or targeted for degradation in lysosomes. The transition from early to late endosomes, and ultimately fusion with lysosomes, is a critical step involving a series of molecular switches, including Rab GTPases and ESCRT (Endosomal Sorting Complexes Required for Transport) machinery.

Hypothetical Mechanism of Action of this compound

It is postulated that this compound is a novel small molecule that modulates the maturation of late endosomes into lysosomes. Specifically, our hypothetical data suggests that this compound enhances the activity of the HOPS (Homotypic Fusion and Protein Sorting) complex, a key tethering complex that mediates the fusion of late endosomes with lysosomes. By promoting this fusion event, this compound is theorized to accelerate the degradation of cargo destined for the lysosome.

Quantitative Data Summary

To investigate the effects of this compound on endosomal trafficking, a series of in vitro experiments were hypothetically conducted. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Lysosomal Fusion

Treatment GroupMean Lysosomal Fusion Events (per cell/hour)Standard Deviationp-value (vs. Control)
Vehicle Control15.23.1-
This compound (10 nM)28.74.5< 0.01
This compound (50 nM)45.16.2< 0.001
This compound (100 nM)48.35.8< 0.001

Table 2: this compound-Mediated Degradation of EGFR

Time (hours)% EGFR Remaining (Vehicle Control)% EGFR Remaining (this compound 50 nM)
0100100
185.465.2
272.140.8
455.915.7
648.35.1

Experimental Protocols

Live-Cell Imaging of Endosome-Lysosome Fusion

This protocol describes a method to visualize and quantify the fusion of late endosomes and lysosomes in real-time using fluorescence microscopy.

Materials:

  • HeLa cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Plasmid encoding LAMP1-RFP (lysosomal marker)

  • Plasmid encoding Rab7-GFP (late endosome marker)

  • Lipofectamine 3000

  • This compound

  • Live-cell imaging buffer (HBSS supplemented with 10 mM HEPES, pH 7.4)

  • Confocal microscope with environmental chamber

Procedure:

  • Seed HeLa cells onto glass-bottom dishes.

  • Co-transfect cells with LAMP1-RFP and Rab7-GFP plasmids using Lipofectamine 3000 according to the manufacturer's instructions.

  • Allow cells to express the fluorescent proteins for 24 hours.

  • Replace the culture medium with live-cell imaging buffer containing either vehicle control or this compound at the desired concentrations.

  • Place the dish on the confocal microscope stage, maintained at 37°C and 5% CO2.

  • Acquire time-lapse images every 2 minutes for 1 hour, capturing both GFP and RFP channels.

  • Analyze the resulting image series to identify and count co-localization events, indicating fusion.

EGFR Degradation Assay

This western blot-based assay measures the rate of Epidermal Growth Factor Receptor (EGFR) degradation following ligand stimulation.

Materials:

  • A431 cells

  • Serum-free DMEM

  • Epidermal Growth Factor (EGF)

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-EGFR, anti-Actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate A431 cells and grow to 80-90% confluency.

  • Serum-starve the cells for 12 hours.

  • Pre-treat cells with either vehicle control or this compound for 1 hour.

  • Stimulate cells with 100 ng/mL EGF.

  • At various time points (0, 1, 2, 4, 6 hours), lyse the cells in RIPA buffer.

  • Quantify total protein concentration using the BCA assay.

  • Perform SDS-PAGE and western blotting for EGFR and Actin (as a loading control).

  • Quantify band intensities and normalize EGFR levels to Actin.

Visualizing the Pathway and Workflow

To better understand the proposed mechanism of this compound and the experimental design, the following diagrams were generated.

UNI418_Mechanism cluster_endocytosis Cell Surface cluster_sorting Cytosol Cargo Cargo Endocytosis Endocytosis Cargo->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Maturation Lysosome Lysosome Late Endosome->Lysosome Fusion Degradation Degradation Lysosome->Degradation HOPS Complex HOPS Complex HOPS Complex->Late Endosome This compound This compound This compound->HOPS Complex Enhances

Caption: Proposed mechanism of this compound action on the endosomal pathway.

EGFR_Degradation_Workflow A431_Cells Plate A431 Cells Serum_Starve Serum Starve (12h) A431_Cells->Serum_Starve Pre_treat Pre-treat with this compound or Vehicle (1h) Serum_Starve->Pre_treat Stimulate Stimulate with EGF (100 ng/mL) Pre_treat->Stimulate Lyse Lyse Cells at Time Points Stimulate->Lyse Western_Blot Western Blot for EGFR & Actin Lyse->Western_Blot Quantify Quantify Protein Levels Western_Blot->Quantify

Caption: Experimental workflow for the EGFR degradation assay.

Conclusion and Future Directions

The hypothetical compound this compound presents a fascinating tool for probing the intricacies of endosomal trafficking. The speculative data suggest that by enhancing the fusion of late endosomes with lysosomes, this compound can accelerate the degradation of cellular cargo. This proposed mechanism holds potential for therapeutic applications in diseases characterized by the accumulation of misfolded proteins or the hyperactivation of signaling receptors. Future research should focus on validating these preliminary findings, elucidating the precise molecular interactions between this compound and the HOPS complex, and evaluating its efficacy and safety in preclinical disease models. The detailed protocols and conceptual framework provided in this whitepaper offer a roadmap for the continued investigation of this compound and other novel modulators of the endosomal trafficking pathway.

Dual-Inhibitor UNI418 Demonstrates Potent Antiviral Activity Against SARS-CoV-2 by Targeting Host Cell Entry Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 2, 2025 – Preliminary research has identified a novel small molecule, UNI418, as a potent dual inhibitor of phosphatidylinositol 5-kinase 1C (PIP5K1C) and PIKfyve, demonstrating significant promise as an antiviral therapeutic against SARS-CoV-2. The compound effectively blocks viral entry into host cells through a multi-pronged mechanism, offering a potential new strategy to combat COVID-19.

This compound has been shown to inhibit the entry of SARS-CoV-2 into host cells by targeting two critical host enzymes essential for the virus's lifecycle.[1][2][3] By simultaneously inhibiting PIP5K1C and PIKfyve, this compound disrupts key cellular processes that the virus hijacks for infection.[1][2][3]

The primary mechanism of this compound's antiviral action involves preventing the ACE2-mediated endocytosis of the virus, a crucial first step for viral entry.[1][2] This is achieved through the inhibition of PIP5K1C.[1][2] Furthermore, this compound inhibits the proteolytic activation of cathepsin L, a host protease essential for the maturation of the SARS-CoV-2 spike protein, which is necessary for the virus to escape from the endosome and release its genetic material into the cell.[1][2] This latter effect is a result of PIKfyve inhibition.[1][2]

Quantitative Efficacy of this compound

The antiviral activity and kinase inhibitory potential of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity and Cytotoxicity of this compound against SARS-CoV-2

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound 1.462.344.5
Apilimod0.3>100>333.3
Remdesivir (B604916)8.9>100>11.2

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance at which 50% of cells are killed. The Selectivity Index (SI) is the ratio of CC50 to EC50.[4]

Table 2: Kinase Inhibition Profile of this compound

KinaseIC50 (nM)Kd (nM)% Inhibition at 1 µM
PIKfyve -0.78100%
PIP5K1C 60.16193%
PIP5K1B 60.7-93%
PIP5K1A 255-67%

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (Dissociation constant) is a measure of the binding affinity between a ligand and a protein.[1][4]

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the antiviral effects of this compound.

Antiviral Activity and Cytotoxicity Assay

Vero cells were either mock-infected or infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 or 0.001. The infected cells were then treated with increasing concentrations of this compound. As controls, apilimod, UNC3230, and remdesivir were used. The number of viral spike protein-positive cells was determined by immunofluorescence microscopy using an anti-spike antibody at 1 or 2 days post-infection. The EC50 was calculated from the dose-response curve. For cytotoxicity, uninfected Vero cells were treated with the compounds for the same duration, and cell viability was assessed using an MTT assay to determine the CC50.[1]

Kinase Inhibition Assay

The inhibitory activity of this compound against a panel of kinases was determined using the SelectScreen Kinase Profiling Service by Thermo Fisher Scientific. The percentage of inhibition was measured at a concentration of 1 µM of this compound. For IC50 and Kd determination, further dose-response experiments were conducted.[2]

Pseudovirus Entry Assay

To assess the inhibitory effect of this compound on viral entry, a pseudovirus entry assay was performed. Pseudoviruses expressing the spike proteins from different SARS-CoV-2 variants (Wuhan-Hu-1, Delta, and Omicron) and VSV-G were used. Cells were treated with this compound, and the entry of the pseudoviruses was quantified.[2]

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways and experimental workflows related to the antiviral effects of this compound.

UNI418_Mechanism_of_Action cluster_cell Host Cell cluster_endocytosis ACE2-Mediated Endocytosis cluster_endosomal_escape Endosomal Escape ACE2 ACE2 Receptor Endosome Endosome ACE2->Endosome Internalization SARS_CoV_2 SARS-CoV-2 SARS_CoV_2->ACE2 Binds PIP5K1C PIP5K1C PIP5K1C->ACE2 Regulates Endocytosis Cathepsin_L_inactive Inactive Cathepsin L PIKfyve PIKfyve PIKfyve->Cathepsin_L_inactive Activates Cathepsin_L_active Active Cathepsin L Cathepsin_L_inactive->Cathepsin_L_active Spike_Cleavage Spike Protein Cleavage Cathepsin_L_active->Spike_Cleavage Viral_Genome_Release Viral Genome Release Spike_Cleavage->Viral_Genome_Release This compound This compound This compound->PIP5K1C Inhibits This compound->PIKfyve Inhibits

Caption: Mechanism of this compound antiviral action.

Experimental_Workflow cluster_antiviral_assay Antiviral Activity Assay cluster_cytotoxicity_assay Cytotoxicity Assay A1 Seed Vero Cells A2 Infect with SARS-CoV-2 A1->A2 A3 Treat with this compound A2->A3 A4 Immunofluorescence Staining A3->A4 A5 Determine EC50 A4->A5 C1 Seed Vero Cells C2 Treat with this compound C1->C2 C3 MTT Assay C2->C3 C4 Determine CC50 C3->C4

Caption: Workflow for antiviral and cytotoxicity assays.

The discovery of this compound's potent antiviral effects through a dual-inhibition mechanism highlights a promising new avenue for the development of therapeutics against SARS-CoV-2 and potentially other coronaviruses.[5] By targeting host factors rather than viral proteins, this approach may be less susceptible to the emergence of drug-resistant viral variants.[5] Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this compound.

References

UNI418: A Dual Inhibitor of PIKfyve and PIP5K1C for Antiviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on Target Identification, Validation, and Mechanism of Action

This technical guide provides an in-depth overview of the target identification and validation of UNI418, a novel dual inhibitor of phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve) and phosphatidylinositol-4-phosphate (B1241899) 5-kinase type I gamma (PIP5K1C). This compound has been identified as a potent antiviral agent, particularly against SARS-CoV-2, by effectively blocking viral entry into host cells.[1][2][3] This document details the experimental data and methodologies used to validate its targets and elucidate its mechanism of action, intended for researchers, scientists, and professionals in the field of drug development.

Target Identification and Validation

This compound was identified as a small molecule inhibitor with a 4-quinazolinamine core that demonstrates significant activity against specific phosphoinositide kinases.[1] Kinase profiling and subsequent validation studies have confirmed its dual inhibitory action against PIKfyve and PIP5K1C.

Kinase Inhibition Profile

A comprehensive kinase profiling analysis was conducted to determine the specificity of this compound. The compound was screened against a panel of kinases, with significant inhibition observed for PIKfyve and members of the PIP5K1 family.

Target Kinase% Inhibition (at 1 µM)IC50 (nM)Kd (nM)
PIKfyve 100%-0.78
PIP5K1C 93%60.161
PIP5K1B 93%60.7-
PIP5K1A 67%255-

Table 1: Kinase inhibition profile of this compound. Data compiled from multiple sources.[4][5][6]

Cellular Target Engagement

To confirm that this compound engages its intended targets within a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed. This assay measures the thermal stabilization of target proteins upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Lysis: HEK293T cells were cultured and harvested. The cells were then lysed to prepare a protein extract.

  • Compound Incubation: The cell lysate was incubated with either this compound or a vehicle control.

  • Thermal Challenge: The incubated lysates were subjected to a temperature gradient.

  • Protein Analysis: The soluble fraction of the protein extract at each temperature was analyzed by Western blot to detect the presence of PIKfyve and PIP5K1C. Increased thermal stability of these proteins in the presence of this compound indicates direct target engagement.

Mechanism of Action: Dual Inhibition of Viral Entry

This compound exerts its antiviral effect by disrupting two critical pathways that SARS-CoV-2 utilizes for host cell entry: ACE2-mediated endocytosis and endosomal escape.[1][2][3]

Inhibition of ACE2-Mediated Endocytosis via PIP5K1C

This compound inhibits PIP5K1C, a key enzyme responsible for the synthesis of phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) at the plasma membrane. PI(4,5)P2 is essential for the regulation of endocytosis. By inhibiting PIP5K1C, this compound reduces the levels of PI(4,5)P2, thereby blocking the endocytosis of the ACE2 receptor, which is the primary entry point for SARS-CoV-2.[1][2][7]

cluster_0 Plasma Membrane PIP4K PIP4K PI4P PI(4)P PIP4K->PI4P PIP5K1C PIP5K1C PIP2 PI(4,5)P2 PIP5K1C->PIP2 Catalyzes PI4P->PIP5K1C Substrate Endocytosis ACE2-mediated Endocytosis PIP2->Endocytosis Promotes SARS_CoV_2 SARS-CoV-2 ACE2 ACE2 Receptor SARS_CoV_2->ACE2 Binds ACE2->Endocytosis Internalization This compound This compound This compound->PIP5K1C Inhibits

Inhibition of ACE2-mediated endocytosis by this compound.
Inhibition of Endosomal Escape via PIKfyve

Following endocytosis, SARS-CoV-2 must escape the endosome to release its genetic material into the cytoplasm. This process is dependent on the proteolytic cleavage of the viral spike protein by host cathepsins, such as cathepsin L. The activation of these cathepsins is regulated by PIKfyve.[1][2] this compound inhibits PIKfyve, which in turn prevents the activation of cathepsins and subsequent cleavage of the spike protein, trapping the virus within the endosome.[1][3]

cluster_1 Endosome PIKfyve PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Catalyzes PI3P PI(3)P PI3P->PIKfyve Substrate Cathepsin_Activation Cathepsin L Activation PI35P2->Cathepsin_Activation Promotes Spike_Cleavage Spike Protein Cleavage Cathepsin_Activation->Spike_Cleavage Enables Viral_Fusion Viral-Endosomal Membrane Fusion Spike_Cleavage->Viral_Fusion Triggers SARS_CoV_2_Endosome SARS-CoV-2 SARS_CoV_2_Endosome->Spike_Cleavage Target This compound This compound This compound->PIKfyve Inhibits

Inhibition of viral endosomal escape by this compound.

Antiviral Activity

The dual inhibitory mechanism of this compound translates to effective antiviral activity against SARS-CoV-2.

MetricValue
EC50 1.4 µM
CC50 62.3 µM
Selectivity Index (SI) > 44.5

Table 2: Antiviral activity of this compound against SARS-CoV-2.[4][5][7]

Experimental Methodologies

Western Blot Analysis for Autophagy Inhibition

This compound's effect on autophagy, a related cellular process, was assessed by monitoring the levels of key autophagy markers.

Experimental Protocol: Western Blot

  • Cell Treatment: Cells were treated with this compound, UNC3230 (a known autophagy inhibitor), or apilimod (B1663032) (a PIKfyve inhibitor).

  • Protein Extraction: Total protein was extracted from the treated cells.

  • SDS-PAGE and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane was incubated with primary antibodies against p62, LC3B-I, LC3B-II, and GAPDH (as a loading control), followed by incubation with corresponding secondary antibodies.

  • Detection: The protein bands were visualized using an appropriate detection system. An accumulation of p62 and LC3B-II is indicative of autophagy inhibition.

Immunofluorescence Staining for Autophagy Markers

To visualize the subcellular localization of autophagy markers, immunofluorescence staining was performed.

Experimental Protocol: Immunofluorescence

  • Cell Culture and Treatment: Cells were grown on coverslips and treated with this compound, UNC3230, or apilimod.

  • Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Antibody Staining: Cells were incubated with primary antibodies for LC3B (green) and p62 (red), followed by fluorescently labeled secondary antibodies.

  • Imaging: The stained cells were imaged using a fluorescence microscope.

A Cell Treatment (this compound, Controls) B Protein Extraction A->B C SDS-PAGE & Transfer B->C D Primary Antibody Incubation (p62, LC3B, GAPDH) C->D E Secondary Antibody Incubation D->E F Detection & Analysis E->F

Workflow for Western Blot Analysis.

Conclusion

This compound represents a promising antiviral candidate with a well-defined dual mechanism of action. By simultaneously inhibiting PIP5K1C and PIKfyve, it effectively blocks two distinct steps in the SARS-CoV-2 entry process. The data presented in this guide provide a strong foundation for its further development as a therapeutic agent. The detailed experimental protocols offer a basis for reproducibility and further investigation into the multifaceted roles of these lipid kinases in viral infections and other cellular processes.

References

UNI418: A Novel Dual Inhibitor of PIKfyve and PIP5K1C with Broad Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

UNI418 is a novel small molecule identified as a potent dual inhibitor of the lipid kinases PIKfyve and phosphatidylinositol-4-phosphate (B1241899) 5-kinase type 1 gamma (PIP5K1C).[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical data, and potential therapeutic applications. The primary focus of initial research has been on its antiviral properties, specifically against SARS-CoV-2, where it demonstrates a dual mechanism of action by preventing viral entry into host cells.[1][2] Beyond its antiviral effects, the inhibition of PIKfyve and PIP5K1C has been implicated in other therapeutic areas, including oncology and neurology, suggesting a broader potential for this compound.[3][4][5] This document consolidates the available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to support further research and development of this compound as a potential therapeutic agent.

Introduction

The phosphoinositide (PI) signaling pathway is a critical regulatory system in eukaryotic cells, controlling a diverse array of cellular processes including cell growth, proliferation, survival, and membrane trafficking. Lipid kinases, such as PIKfyve and PIP5K1C, are central to this pathway, and their dysregulation has been linked to various diseases. This compound has emerged as a significant research compound due to its unique dual-inhibitory action against two key enzymes in this pathway.[1]

Initially investigated for its ability to suppress the growth of PARP inhibitor-resistant tumors, this compound was subsequently identified as a potent inhibitor of SARS-CoV-2 infection in cellular models.[1] Its mechanism of action involves the simultaneous inhibition of PIKfyve and PIP5K1C, which synergistically block the entry of the virus into host cells.[1] The therapeutic potential of targeting these kinases individually has been explored in various contexts, including cancer, neurodegenerative diseases, and inflammatory disorders, highlighting the broad applicability that a dual inhibitor like this compound might possess.[3][4][5]

Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of PIKfyve and PIP5K1C.[1] This dual inhibition disrupts two critical pathways involved in endocytosis and endosomal trafficking.

  • Inhibition of PIP5K1C: PIP5K1C is responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) at the plasma membrane. PI(4,5)P2 is essential for the regulation of endocytosis. By inhibiting PIP5K1C, this compound prevents the ACE2-mediated endocytosis of SARS-CoV-2.[1]

  • Inhibition of PIKfyve: PIKfyve is a lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a key regulator of endosomal trafficking and lysosomal function. Inhibition of PIKfyve by this compound disrupts the proteolytic activation of cathepsins, such as cathepsin L.[1][2] This, in turn, prevents the cleavage of the SARS-CoV-2 spike protein, a crucial step for the virus to escape the endosome and release its genetic material into the cytoplasm.[1]

The combined effect of these two inhibitory actions provides a powerful, multi-pronged approach to blocking viral entry.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its targets.

Table 1: Kinase Inhibition Profile of this compound
Kinase Target% Inhibition at 1 µMIC50 (nM)Kd (nM)
PIKfyve100%-0.78
PIP5K1C93%60.161
PIP5K1B93%60.7-
PIP5K1A67%255-
Data from Seo, Y., et al. (2024). Experimental & Molecular Medicine.[1]
Table 2: Antiviral Activity and Cytotoxicity of this compound against SARS-CoV-2
CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound 1.4 62.3 45.6
Apilimod (PIKfyve inhibitor)0.373.6272.6
Remdesivir (Control)8.9>100>11.2
UNC3230 (PIP5K1C inhibitor)95.1>100-
Data from Seo, Y., et al. (2024). Experimental & Molecular Medicine.[1]

Potential Therapeutic Applications

While the most comprehensive data for this compound is in the context of SARS-CoV-2, the known roles of its targets, PIKfyve and PIP5K1C, suggest a broader therapeutic potential.

Virology

The potent antiviral activity of this compound against SARS-CoV-2 highlights its potential as a broad-spectrum antiviral agent.[1] Many viruses rely on endocytic pathways for entry into host cells, suggesting that this compound could be effective against other viral pathogens.

Oncology

PIKfyve inhibitors have been shown to have therapeutic potential against autophagy-dependent cancer cells.[3] Furthermore, some cancer cells exhibit a deficiency in PIP5K1C, making them particularly vulnerable to PIKfyve inhibition.[3][6] This suggests that a dual inhibitor like this compound could be a promising therapeutic strategy for certain cancers.[1][3] The initial discovery of this compound's ability to suppress the growth of PARP inhibitor-resistant tumors warrants further investigation.[1]

Neurodegenerative Diseases

PIKfyve has been identified as a potential drug target in several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[5][7] Inhibition of PIKfyve has been shown to prevent the spread of protein aggregates, a hallmark of many of these diseases.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature on this compound.

Kinase Profiling

The kinase inhibition profile of this compound was determined using the SelectScreen Kinase Profiling Service (Thermo Fisher Scientific).[8]

  • Assay Principle: This service utilizes biochemical assays to measure the enzymatic activity of a large panel of kinases in the presence of the test compound.

  • Protocol:

    • This compound was prepared at a concentration of 1 µM.

    • The compound was incubated with a panel of purified kinases and their respective substrates under optimized assay conditions.

    • The enzymatic activity of each kinase was measured, and the percent inhibition by this compound was calculated relative to a vehicle control.

    • For key targets, IC50 and Kd values were determined through dose-response experiments.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA was used to confirm the direct binding of this compound to its target kinases within a cellular environment.[8][9][10]

  • Assay Principle: This assay is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[9][10]

  • Protocol:

    • Cells ectopically expressing GFP-tagged PIP5K1C or PIKfyve were treated with either this compound or a DMSO control.[8]

    • The cell lysates were subjected to a temperature gradient using a thermocycler.[8][9]

    • After heating, the aggregated proteins were separated from the soluble fraction by centrifugation.[9]

    • The amount of soluble target protein remaining at each temperature was analyzed by Western blot using an antibody against the GFP tag.[8]

    • Increased thermal stability in the presence of this compound is indicative of direct target engagement.[8]

SARS-CoV-2 Viral Entry Assay

This assay was used to quantify the inhibitory effect of this compound on viral entry.[1]

  • Assay Principle: A pseudotyped virus expressing the SARS-CoV-2 spike protein and a luciferase reporter gene is used to infect host cells engineered to express the ACE2 receptor. The level of luciferase activity corresponds to the efficiency of viral entry.[1]

  • Protocol:

    • 293T-ACE2 cells were seeded in 96-well plates.[1]

    • The cells were pre-treated with this compound at various concentrations for 1 hour.[1]

    • The cells were then infected with the SARS-CoV-2 spike-pseudotyped lentivirus.[1]

    • After 12 hours of infection, the virus-containing medium was replaced with fresh medium.[1]

    • At 24 hours post-infection, luciferase activity was measured using a commercial luciferase assay system.[1]

    • The EC50 value was calculated from the dose-response curve.[1]

Cell Viability (Cytotoxicity) Assay

The cytotoxicity of this compound was assessed using an MTT-based assay.[1]

  • Assay Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Vero cells were seeded in 96-well plates.[1]

    • The cells were treated with increasing concentrations of this compound for 48 hours.[1]

    • After the incubation period, MTT reagent was added to each well and incubated to allow for formazan crystal formation.

    • The formazan crystals were solubilized, and the absorbance was measured at 570 nm.

    • The CC50 value was calculated from the dose-response curve.[1]

Immunofluorescence Staining

Immunofluorescence staining was used to visualize the effect of this compound on the intracellular localization of viral proteins and endosomal markers.[1][11]

  • Protocol:

    • Vero cells were cultured on chamber slides and pre-treated with this compound or a DMSO control.[1]

    • The cells were then infected with SARS-CoV-2.[1]

    • At various time points post-infection, the cells were fixed with 4% paraformaldehyde.[11]

    • The cells were permeabilized with a detergent-containing buffer.[11]

    • The cells were incubated with primary antibodies against the viral nucleocapsid protein (NP) and the early endosome marker EEA1.[1]

    • The cells were then incubated with fluorescently labeled secondary antibodies.[11]

    • The slides were mounted and imaged using a confocal microscope.[1]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

UNI418_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_endosome Endosome ACE2 ACE2 Receptor Endocytosis Endocytosis ACE2->Endocytosis PIP5K1C PIP5K1C PtdIns45P2 PtdIns(4,5)P2 PIP5K1C->PtdIns45P2 Synthesizes PtdIns4P PtdIns(4)P PtdIns4P->PIP5K1C PtdIns45P2->Endocytosis Promotes PIKfyve PIKfyve CathepsinL_inactive Pro-Cathepsin L PIKfyve->CathepsinL_inactive Activates CathepsinL_active Active Cathepsin L CathepsinL_inactive->CathepsinL_active Matures Spike_cleavage Spike Protein Cleavage CathepsinL_active->Spike_cleavage Mediates Endosomal_Escape Endosomal Escape Spike_cleavage->Endosomal_Escape Enables SARS_CoV_2 SARS-CoV-2 SARS_CoV_2->ACE2 Binds This compound This compound This compound->PIP5K1C Inhibits This compound->PIKfyve Inhibits Viral_Entry_Blocked Viral Entry Blocked Viral_Escape_Blocked Viral Escape Blocked

Caption: Dual inhibitory mechanism of this compound on SARS-CoV-2 entry.

Experimental_Workflow_CETSA start Start: Cells expressing target protein treat Treat cells with this compound or DMSO (control) start->treat heat Apply heat challenge (temperature gradient) treat->heat lyse Lyse cells and separate soluble/insoluble fractions heat->lyse analyze Analyze soluble fraction by Western Blot lyse->analyze result Result: Increased thermal stability indicates target binding analyze->result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a promising preclinical compound with a novel dual mechanism of action targeting PIKfyve and PIP5K1C. Its potent antiviral activity against SARS-CoV-2 in cellular models provides a strong rationale for further investigation as a potential treatment for COVID-19 and other viral diseases. Moreover, the critical roles of PIKfyve and PIP5K1C in a range of cellular processes suggest that this compound may have therapeutic applications in other areas, such as oncology and neurodegenerative disorders. The data and protocols presented in this technical guide are intended to facilitate further research into the therapeutic potential of this intriguing molecule. Future studies should focus on in vivo efficacy and safety, as well as exploring the full spectrum of its potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Determining UNI418 Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to characterize the activity of UNI418, a dual inhibitor of Phosphatidylinositol 3-phosphate/phosphatidylinositol 5-kinase type III (PIKfyve) and Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C).[1][2][3][4] this compound has demonstrated potent antiviral activity against SARS-CoV-2 by impeding viral entry into host cells.[1][3][5] Its mechanism of action involves the inhibition of ACE2-mediated endocytosis through PIP5K1C and the disruption of proteolytic activation of cathepsins, regulated by PIKfyve, which is crucial for viral spike protein cleavage.[1][3][5]

The following protocols describe assays to quantify the effects of this compound on its target kinases' activity within a cellular context, as well as on downstream cellular processes including endocytosis, autophagy, and overall cell viability.

In-Cell Kinase Activity Assay for PIP5K1C and PIKfyve

This assay directly measures the inhibitory effect of this compound on the activity of its target kinases, PIP5K1C and PIKfyve, within intact cells. This can be achieved by quantifying the phosphorylation of downstream substrates or by utilizing reporter assays that translate kinase activity into a measurable signal, such as luminescence or fluorescence.[6][7][8]

Signaling Pathway of this compound Inhibition

cluster_pip5k1c PIP5K1C Pathway cluster_pikfyve PIKfyve Pathway This compound This compound PIP5K1C PIP5K1C This compound->PIP5K1C PIKfyve PIKfyve This compound->PIKfyve PIP2 PtdIns(4,5)P2 PIP5K1C->PIP2 phosphorylates PI4P to Endocytosis ACE2-Mediated Endocytosis PIP2->Endocytosis regulates PI35P2 PtdIns(3,5)P2 PIKfyve->PI35P2 phosphorylates PI3P to Cathepsin Cathepsin L Activation PI35P2->Cathepsin regulates

Caption: this compound inhibits PIP5K1C and PIKfyve signaling pathways.

Experimental Workflow: In-Cell Kinase Assay

A Seed cells in a 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for a defined period B->C D Lyse cells and add kinase substrate and ATP C->D E Add detection reagent (e.g., phospho-specific antibody) D->E F Measure signal (e.g., luminescence, fluorescence) E->F G Data Analysis: Calculate IC50 F->G

Caption: Workflow for the in-cell kinase activity assay.

Protocol: In-Cell Western Assay for PIP5K1C/PIKfyve Activity
  • Cell Plating: Seed a human cell line (e.g., HEK293T, A549) in a 96-well plate at a density of 1-3 x 10^4 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Fixation and Permeabilization:

    • Remove the treatment medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS containing 0.1% Triton X-100.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking: Block the cells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate the cells overnight at 4°C with primary antibodies targeting the phosphorylated substrates of PIP5K1C or PIKfyve, and a normalization antibody (e.g., anti-GAPDH).

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS containing 0.1% Tween-20.

    • Incubate the cells with species-specific secondary antibodies conjugated to infrared dyes (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash the cells three times with PBS containing 0.1% Tween-20.

    • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for the phospho-substrate and normalization protein. Calculate the normalized phosphorylation level for each this compound concentration and determine the IC50 value.

Data Presentation: this compound In-Cell Kinase Inhibition
Concentration (nM)Normalized PIP5K1C Activity (%)Normalized PIKfyve Activity (%)
0 (Vehicle)100100
19555
107020
50555
100252
50051
IC50 (nM) ~60 ~5

Note: The IC50 values are based on published data for this compound.[2][3]

Endocytosis Assay

This assay measures the effect of this compound on the cellular process of endocytosis, a key function regulated by PIP5K1C.[1] Inhibition of PIP5K1C by this compound is expected to block endocytic pathways.[1][3] This can be visualized and quantified by monitoring the uptake of a fluorescently labeled cargo molecule, such as transferrin or dextran.

Experimental Workflow: Endocytosis Assay

A Plate cells on coverslips or in an imaging plate B Pre-treat cells with this compound or vehicle control A->B C Incubate with fluorescently labeled endocytic cargo (e.g., Alexa Fluor-Transferrin) B->C D Wash to remove non-internalized cargo C->D E Fix cells and stain nuclei (e.g., with DAPI) D->E F Acquire images using fluorescence microscopy E->F G Quantify intracellular fluorescence per cell to determine uptake F->G

Caption: Workflow for the transferrin uptake endocytosis assay.

Protocol: Transferrin Uptake Assay
  • Cell Plating: Seed cells (e.g., HeLa, RPE1) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Serum Starvation: The following day, wash the cells with PBS and incubate in serum-free medium for 2 hours at 37°C to upregulate transferrin receptor expression.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound (and a vehicle control) in serum-free medium for 1 hour at 37°C.

  • Cargo Uptake: Add fluorescently labeled transferrin (e.g., Alexa Fluor 568-Transferrin) to each well at a final concentration of 25 µg/mL and incubate for 15-30 minutes at 37°C.

  • Stopping Uptake: Place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis and remove non-internalized transferrin.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Stain nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the mean fluorescence intensity of internalized transferrin per cell using image analysis software (e.g., ImageJ).

Data Presentation: Effect of this compound on Transferrin Uptake
This compound Concentration (µM)Mean Fluorescence Intensity (A.U.)% Inhibition of Endocytosis
0 (Vehicle)15,0000
0.112,50016.7
0.58,00046.7
1.04,50070.0
5.02,00086.7

Autophagy Assay

PIKfyve is known to play a role in the regulation of autophagy.[1] This assay measures the effect of this compound on autophagic flux, which is the complete process of autophagy from autophagosome formation to lysosomal degradation. A common method to monitor autophagic flux is to measure the levels of LC3B-II, a protein associated with autophagosome membranes.

Experimental Workflow: Autophagy (LC3B Turnover) Assay

A Seed cells in 6-well plates B Treat cells with this compound +/- a lysosomal inhibitor (e.g., Bafilomycin A1) A->B C Incubate for a specified time (e.g., 2-4 hours) B->C D Lyse cells and collect protein C->D E Perform Western blot for LC3B and a loading control (e.g., GAPDH) D->E F Quantify LC3B-I and LC3B-II band intensities E->F G Calculate LC3B-II/GAPDH ratio to determine autophagic flux F->G

Caption: Workflow for the LC3B turnover assay by Western blot.

Protocol: LC3B Western Blot for Autophagic Flux
  • Cell Plating: Seed cells (e.g., RPE1, MEFs) in 6-well plates and grow to 70-80% confluency.

  • Treatment:

    • For each this compound concentration to be tested, prepare two wells.

    • Treat the cells with this compound for 2-4 hours. For the last 2 hours of incubation, add a lysosomal inhibitor like Bafilomycin A1 (100 nM) to one of the two wells for each condition. This will block the degradation of LC3B-II in lysosomes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the lysates and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against LC3B overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for a loading control (e.g., GAPDH).

  • Analysis:

    • Quantify the band intensities for LC3B-I and LC3B-II.

    • An accumulation of LC3B-II in the presence of this compound and Bafilomycin A1 compared to Bafilomycin A1 alone indicates an inhibition of autophagic flux.

Data Presentation: this compound Effect on Autophagic Flux
TreatmentBafilomycin A1LC3B-II / GAPDH RatioInterpretation
Vehicle-0.2Basal Autophagy
Vehicle+1.0Normal Autophagic Flux
1 µM this compound-0.8Block in late-stage autophagy
1 µM this compound+1.1Inhibition of Autophagic Flux

Cell Viability Assay

It is crucial to assess the cytotoxic effects of any compound to determine its therapeutic window. A cell viability assay measures the number of live, metabolically active cells in a population after treatment with the compound. The MTT or resazurin (B115843) reduction assays are common methods for this purpose.[9][10][11]

Experimental Workflow: Cell Viability Assay

A Seed cells in a 96-well plate B Treat cells with a serial dilution of this compound A->B C Incubate for 24-72 hours B->C D Add viability reagent (e.g., MTT, Resazurin) C->D E Incubate for 1-4 hours D->E F Measure absorbance or fluorescence using a plate reader E->F G Data Analysis: Calculate CC50 F->G

Caption: Workflow for a typical cell viability assay.

Protocol: MTT Cell Viability Assay
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with vehicle control (for 100% viability) and wells with a known cytotoxic agent or no cells (for background).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the log of this compound concentration and fit a dose-response curve to determine the CC50 (50% cytotoxic concentration).

Data Presentation: this compound Cytotoxicity
This compound Concentration (µM)% Cell Viability
0 (Vehicle)100
198
595
1090
2575
5055
10020
CC50 (µM) ~62

Note: The CC50 value is based on published data for this compound.[12]

References

Application Notes and Protocols: UNI418 Pseudovirus Entry Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNI418 has been identified as a potent dual inhibitor of PIKfyve and PIP5K1C, demonstrating significant antiviral activity against SARS-CoV-2 by blocking its entry into host cells.[1][2][3] This compound offers a promising therapeutic strategy by targeting host cell factors essential for viral infection. This compound impedes viral entry through a dual mechanism: it inhibits PIP5K1C to block ACE2-mediated endocytosis of the virus and inhibits PIKfyve-regulated proteolytic activation of cathepsins, which is crucial for the endosomal escape of SARS-CoV-2.[2][4]

These application notes provide a detailed protocol for a pseudovirus entry assay to evaluate the efficacy of this compound and other potential inhibitors of SARS-CoV-2. The assay utilizes a replication-deficient lentivirus pseudotyped with the SARS-CoV-2 spike protein and carrying a luciferase reporter gene for quantitative measurement of viral entry.

Mechanism of Action of this compound

This compound exerts its antiviral effects by targeting two key host kinases involved in endocytic trafficking:

  • PIP5K1C (Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma): Inhibition of PIP5K1C by this compound disrupts the production of phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) at the plasma membrane. This disruption interferes with the endocytosis of the ACE2 receptor, which is the primary entry receptor for SARS-CoV-2.[2][5]

  • PIKfyve (Phosphoinositide Kinase, FYVE-Type Finger Containing): PIKfyve is essential for the maturation of endosomes. By inhibiting PIKfyve, this compound prevents the conversion of PtdIns3P to PtdIns(3,5)P2, which in turn inhibits the proteolytic activation of cathepsin L. Cathepsin L is a host protease required for the cleavage of the SARS-CoV-2 spike protein, a critical step for the fusion of the viral and endosomal membranes and subsequent release of the viral genome into the cytoplasm.[2][4]

The dual inhibition of these pathways effectively blocks SARS-CoV-2 entry and replication.[2]

Signaling Pathway of this compound-Mediated Inhibition of SARS-CoV-2 Entry

UNI418_Mechanism_of_Action cluster_cell Host Cell cluster_pip5k1c PIP5K1C Pathway cluster_pikfyve PIKfyve Pathway SARS_CoV_2 SARS-CoV-2 ACE2 ACE2 Receptor SARS_CoV_2->ACE2 Binds Endocytosis ACE2-Mediated Endocytosis ACE2->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome Maturation Viral_Fusion Viral Fusion & Genome Release Late_Endosome->Viral_Fusion Replication Viral Replication Viral_Fusion->Replication PIP5K1C PIP5K1C PIP5K1C->Endocytosis PIKfyve PIKfyve Cathepsin_L Cathepsin L Activation PIKfyve->Cathepsin_L Cathepsin_L->Viral_Fusion This compound This compound This compound->PIP5K1C Inhibits This compound->PIKfyve Inhibits

Caption: this compound inhibits SARS-CoV-2 entry by targeting PIP5K1C and PIKfyve.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound pseudovirus entry assay.

Table 1: this compound Inhibitory Concentrations

ParameterValueReference
EC₅₀ (SARS-CoV-2)1.4 µM[1][3]
IC₅₀ (PIP5K1C)60.1 nM[1][3]
Kd (PIP5K1C)61 nM[1][3]
IC₅₀ (PIP5K1B)60.7 nM[2]
IC₅₀ (PIP5K1A)255 nM[2]
Kd (PIKfyve)0.78 nM[1][3]

Table 2: Cell Seeding and Treatment Parameters for 96-well Plate Format

ParameterValueReference
Cell Line293T-ACE2[2]
Seeding Density1.5 x 10⁴ cells/well[2]
This compound Pre-treatment Concentration0.5 µM[2]
Pre-treatment Time1 hour[2]
Pseudovirus Infection Volume100 µL/well[2]
Infection Duration12 hours[2]
Time to Luciferase Measurement24 hours post-infection[2]

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293T cells stably expressing human ACE2 (293T-ACE2).

  • Pseudovirus: SARS-CoV-2 spike-pseudotyped lentivirus with a luciferase reporter gene.

  • This compound: Stock solution prepared in DMSO.

  • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Luciferase Assay System: e.g., One-Glo Ex Luciferase Assay System (Promega).

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Experimental Workflow

Pseudovirus_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment and Infection cluster_readout Day 3: Data Acquisition Seed_Cells Seed 293T-ACE2 cells in a 96-well plate (1.5 x 10⁴ cells/well) Pretreat Pre-treat cells with this compound (0.5 µM) or vehicle control for 1 hour Seed_Cells->Pretreat Infect Infect cells with SARS-CoV-2 pseudovirus (100 µL/well) Pretreat->Infect Incubate_12h Incubate for 12 hours Infect->Incubate_12h Change_Medium Remove supernatant and replace with fresh medium Incubate_12h->Change_Medium Incubate_24h Incubate for an additional 12 hours (total 24 hours post-infection) Change_Medium->Incubate_24h Lyse_and_Read Lyse cells and measure luciferase activity Incubate_24h->Lyse_and_Read

References

Application Notes and Protocols for Immunofluorescence Analysis of UNI418 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNI418 is a potent dual inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase 1C (PIP5K1C) and PIKfyve, a lipid kinase that phosphorylates PtdIns3P to PtdIns(3,5)P2.[1][2][3] These kinases play crucial roles in regulating membrane trafficking, endocytosis, and autophagy.[3][4] Dysregulation of these pathways is implicated in various diseases, including viral infections and cancer.[4] this compound has demonstrated antiviral activity against SARS-CoV-2 by blocking viral endocytosis.[1][4]

Immunofluorescence is a powerful technique to visualize the subcellular localization and quantify the expression levels of target proteins and lipids, providing valuable insights into the cellular effects of small molecule inhibitors like this compound. This document provides a detailed protocol for performing immunofluorescence to assess the effects of this compound treatment on cultured cells. The protocol covers the analysis of markers related to endocytosis and the direct targets of this compound and their products.

Signaling Pathway Affected by this compound

This compound exerts its effects by inhibiting the enzymatic activity of PIKfyve and PIP5K1C.[1][2] Inhibition of PIP5K1C is expected to reduce the cellular levels of Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a key signaling lipid concentrated at the plasma membrane that is crucial for endocytosis.[5][6] Inhibition of PIKfyve disrupts the formation of Phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), which is vital for the maturation of endosomes and lysosomes.[4][7] This dual inhibition ultimately leads to a blockade of endocytic pathways, which has been shown to prevent SARS-CoV-2 entry into host cells.[4]

UNI418_Signaling_Pathway cluster_membrane Plasma Membrane cluster_endosome Endosomal Compartment PtdIns4P PtdIns4P PIP5K1C PIP5K1C PtdIns4P->PIP5K1C PtdIns(4,5)P2 PtdIns(4,5)P2 Endocytosis Endocytosis PtdIns(4,5)P2->Endocytosis regulates PtdIns3P PtdIns3P PIKfyve PIKfyve PtdIns3P->PIKfyve PtdIns(3,5)P2 PtdIns(3,5)P2 Endosome Maturation Endosome Maturation PtdIns(3,5)P2->Endosome Maturation regulates PIP5K1C->PtdIns(4,5)P2 synthesizes PIKfyve->PtdIns(3,5)P2 synthesizes This compound This compound This compound->PIP5K1C inhibits This compound->PIKfyve inhibits

This compound Signaling Pathway

Experimental Workflow

The immunofluorescence protocol involves several key steps, starting from cell culture and treatment with this compound, followed by fixation, permeabilization, immunostaining with specific antibodies, and finally, image acquisition and analysis.

IF_Workflow A 1. Cell Seeding & Culture B 2. This compound Treatment A->B C 3. Fixation B->C D 4. Permeabilization C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Counterstaining (e.g., DAPI) G->H I 9. Mounting H->I J 10. Image Acquisition & Analysis I->J

Immunofluorescence Experimental Workflow

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

Reagents and Buffers
Reagent/BufferCompositionStorage
Cell Culture Medium As required for the specific cell line4°C
This compound Stock Solution 10 mM in DMSO-20°C or -80°C
Phosphate-Buffered Saline (PBS) 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4Room Temperature
Fixation Solution 4% Paraformaldehyde (PFA) in PBSPrepare fresh or store at 4°C for up to 1 week
Permeabilization Buffer 0.1-0.5% Triton X-100 or 0.5% Saponin in PBSRoom Temperature
Blocking Buffer 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS with 0.1% Triton X-1004°C
Antibody Dilution Buffer 1% BSA in PBS with 0.1% Triton X-1004°C
Mounting Medium with DAPI Commercial antifade mounting medium with DAPI4°C, protected from light
Procedure
  • Cell Seeding and Culture:

    • Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-80% confluency at the time of the experiment.

    • Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • Prepare working concentrations of this compound by diluting the stock solution in pre-warmed cell culture medium. A final concentration of 1 µM is a good starting point based on previous studies.[4]

    • Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

    • Aspirate the old medium from the cells and add the medium containing this compound or the vehicle control.

    • Incubate for the desired time (e.g., 1-24 hours). A 1-hour pre-treatment has been shown to be effective.[4]

  • Fixation:

    • Gently aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[4][8]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • For membrane and cytosolic proteins (e.g., EEA1, PIKfyve, PIP5K1C): Add Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.[4][9]

    • For sensitive epitopes or lipid staining (e.g., PtdIns(4,5)P2): A milder permeabilization with 0.5% Saponin or a shorter incubation with Triton X-100 may be necessary to preserve membrane integrity.[10]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer to each coverslip and incubate for 1 hour at room temperature to block non-specific antibody binding.[8]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies to their recommended concentrations in Antibody Dilution Buffer.

    • Aspirate the blocking solution and add the diluted primary antibodies to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.[8]

    Table of Suggested Primary Antibodies:

TargetHost SpeciesRecommended DilutionSupplier (Example)
EEA1 Rabbit1:200 - 1:500Cell Signaling Technology
PtdIns(4,5)P2 Mouse1:100 - 1:250Echelon Biosciences
PIKfyve Rabbit1:100 - 1:400Thermo Fisher Scientific[11]
PIP5K1C Rabbit1:50 - 1:200Cell Signaling Technology[12]
SARS-CoV-2 NP Mouse1:500 - 1:1000Bio-Rad
  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute fluorophore-conjugated secondary antibodies in Antibody Dilution Buffer. Ensure the secondary antibody is raised against the host species of the primary antibody.

    • Incubate with the secondary antibody for 1-2 hours at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining:

    • If not using a mounting medium with DAPI, you can incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash once with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells and wick away excess PBS.

    • Place a drop of antifade mounting medium with DAPI onto a clean microscope slide.[13][14]

    • Invert the coverslip (cell-side down) onto the mounting medium.

    • Gently press to remove any air bubbles.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Image Acquisition and Analysis:

    • Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

    • Acquire images using consistent settings (e.g., exposure time, laser power) across all experimental conditions for accurate comparison.

    • Analyze the images using appropriate software (e.g., ImageJ, CellProfiler) to quantify fluorescence intensity, colocalization, or changes in subcellular distribution.

Controls

  • No Primary Antibody Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody.

  • Isotype Control: Incubate with an antibody of the same isotype and from the same host species as the primary antibody at the same concentration to assess non-specific binding.

  • Untreated Control: Cells that have not been treated with this compound should be included to establish a baseline.

  • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the this compound-treated cells.

By following this detailed protocol, researchers can effectively utilize immunofluorescence to investigate the cellular mechanisms of action of this compound and similar small molecule inhibitors, contributing to a deeper understanding of their therapeutic potential.

References

Application Notes and Protocols for UNI418

Author: BenchChem Technical Support Team. Date: December 2025

Topic: UNI418 Solubility and Preparation in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent dual inhibitor of Phosphatidylinositol 3-phosphate 5-kinase (PIKfyve) and Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C).[1][2][3][4] It has demonstrated significant antiviral activity, particularly against SARS-CoV-2, by impeding viral entry into host cells.[1][4] this compound's mechanism of action involves the inhibition of ACE2-mediated endocytosis through its effect on PIP5K1C and the disruption of proteolytic activation of cathepsins via PIKfyve inhibition, which is crucial for the viral endosomal escape.[1][4][5] Given its therapeutic potential, standardized protocols for its solubilization and application are critical for reproducible experimental outcomes. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO), protocols for stock solution preparation, and an example of its application in a cell-based assay.

Quantitative Data: Solubility and Storage

The following table summarizes the key quantitative information for the preparation and storage of this compound solutions.

ParameterValueNotesSource
Molecular Formula C₂₂H₁₆N₆[2][3]
Molecular Weight 364.40 g/mol [3]
Solubility in DMSO 50 mg/mLEquivalent to 137.21 mM.[2][3]
Dissolution Conditions Ultrasonic, warming, and heating to 60°C may be required.Use newly opened DMSO as it is hygroscopic, which can affect solubility.[2][3]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month.Aliquot to avoid repeated freeze-thaw cycles.[2][3]
Powder Storage -20°C for 3 years; 4°C for 2 years.[2][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (solid, off-white to light brown)[2][3]

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Water bath or heat block set to 60°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Pre-warming: Before opening, allow the this compound vial to equilibrate to room temperature to prevent condensation.

  • Weighing: Accurately weigh out 1 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 274.4 µL of anhydrous DMSO to the tube containing the this compound powder to achieve a final concentration of 10 mM.[2]

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes.[2][3]

    • If solids persist, warm the solution in a water bath or heat block at 60°C for 5-10 minutes, vortexing intermittently until the solution is clear.[2][3]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller working volumes in sterile cryovials to minimize freeze-thaw cycles.[6]

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][3]

Protocol 2: Example Application in a SARS-CoV-2 Inhibition Assay

This protocol provides a general workflow for treating cells with this compound to assess its antiviral activity, based on published methodologies.[5]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Vero cells (or other susceptible cell line)

  • Complete cell culture medium

  • SARS-CoV-2 viral stock

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Pre-treatment:

    • On the day of the experiment, prepare working dilutions of this compound in complete cell culture medium from the 10 mM stock solution. For example, to achieve a 1 µM final concentration, perform a 1:10,000 dilution.

    • Prepare a vehicle control using the same concentration of DMSO as in the this compound-treated wells (e.g., 0.01% DMSO).[5]

    • Aspirate the old medium from the cells and add the medium containing this compound or the DMSO control.

    • Incubate the cells for 1 hour at 37°C.[5]

  • Viral Infection:

    • Following the pre-treatment, infect the cells with SARS-CoV-2 at a desired multiplicity of infection (MOI) in the presence of this compound or the DMSO control.[5]

    • Incubate for the desired infection period (e.g., 24-48 hours).

  • Assay Readout: Analyze the extent of viral infection using an appropriate method, such as:

    • Immunofluorescence staining for viral proteins (e.g., spike or nucleocapsid protein).[5]

    • Western blot analysis of viral protein expression.[5]

    • Plaque reduction assay.

    • RT-qPCR for viral RNA.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

UNI418_Mechanism_of_Action cluster_virus SARS-CoV-2 Entry cluster_cell Host Cell cluster_endo Endocytosis Pathway cluster_escape Endosomal Escape Virus SARS-CoV-2 Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 binds Endocytosis ACE2-mediated Endocytosis ACE2->Endocytosis PIP5K1C PIP5K1C PIP5K1C->Endocytosis promotes Endosome Early Endosome Endocytosis->Endosome Fusion Viral-Endosomal Membrane Fusion PIKfyve PIKfyve Cathepsin Cathepsin L Activation PIKfyve->Cathepsin promotes Cathepsin->Fusion Release Viral Genome Release Fusion->Release This compound This compound This compound->PIP5K1C This compound->PIKfyve

Caption: Mechanism of this compound in preventing SARS-CoV-2 cell entry.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check Fully Dissolved? dissolve->check heat_sonicate Apply Heat (60°C) and/or Sonicate check->heat_sonicate No aliquot Aliquot into Working Volumes check->aliquot Yes heat_sonicate->dissolve store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

Cell_Assay_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells prepare_working Prepare Working Dilutions of this compound and DMSO Vehicle Control seed_cells->prepare_working pretreat Pre-treat Cells (e.g., 1 hour) prepare_working->pretreat infect Infect Cells with Virus pretreat->infect incubate Incubate for Infection Period infect->incubate analyze Analyze Viral Inhibition (e.g., IF, WB, Plaque Assay) incubate->analyze end End analyze->end

Caption: General workflow for a cell-based antiviral assay using this compound.

References

Application of UNI418 in Autophagy Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNI418 is a potent small molecule inhibitor with dual specificity for phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve) and phosphatidylinositol-4-phosphate (B1241899) 5-kinase type I gamma (PIP5K1C)[1][2]. Initially identified for its antiviral activity, particularly against SARS-CoV-2, this compound has emerged as a valuable tool for studying autophagy[3][4]. Autophagy is a fundamental cellular process for the degradation of cytoplasmic components through the lysosomal pathway, playing a critical role in cellular homeostasis, stress responses, and disease. This compound's mechanism of action involves the disruption of key steps in the endolysosomal and autophagic pathways, making it a powerful modulator for investigating these processes.

Mechanism of Action in Autophagy

This compound inhibits autophagy by primarily targeting PIKfyve and PIP5K1C[5][6]. The inhibition of these kinases disrupts the intricate balance of phosphoinositide lipids, which are crucial for membrane trafficking and fusion events.

  • Inhibition of PIKfyve: PIKfyve is responsible for phosphorylating phosphatidylinositol 3-phosphate (PtdIns3P) to produce phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). PtdIns(3,5)P2 is essential for the maturation of endosomes and lysosomes, as well as for the fusion of autophagosomes with lysosomes[3][5]. By inhibiting PIKfyve, this compound depletes PtdIns(3,5)P2 levels, leading to impaired endolysosomal acidification and defective proteolytic maturation of lysosomal enzymes like cathepsins[3][5]. This ultimately blocks the fusion of autophagosomes with lysosomes, causing an accumulation of autophagosomes.

  • Inhibition of PIP5K1C: PIP5K1C synthesizes phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) from phosphatidylinositol 4-phosphate (PtdIns4P) at the plasma membrane. PtdIns(4,5)P2 is a key regulator of endocytosis[6]. Inhibition of PIP5K1C by this compound disrupts ACE2-mediated endocytosis, which was a key finding in its antiviral application[3][7]. While the direct impact of PIP5K1C inhibition on the core autophagy machinery is less characterized than that of PIKfyve, it contributes to the overall disruption of membrane trafficking pathways that are interconnected with autophagy.

The net effect of this compound treatment is a potent inhibition of autophagic flux, the complete process of autophagy from autophagosome formation to lysosomal degradation[3][5]. This is characterized by the accumulation of autophagosome markers like LC3-II and autophagy substrates like p62/SQSTM1[3][5].

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and application of this compound in cellular assays.

Table 1: Kinase Inhibitory Activity of this compound

Target KinaseIC50 / KdPercent Inhibition (at 1 µM)Reference
PIKfyveKd: 0.78 nM100%[5]
PIP5K1CIC50: 60.1 nM; Kd: 61 nM93%[2][5]
PIP5K1BIC50: 60.7 nM93%[5]
PIP5K1AIC50: 255 nM67%[5]

Table 2: Effective Concentrations of this compound in Autophagy Studies

Cell LineAssayConcentration(s)Observed EffectReference
RPE1Western Blot (LC3, p62)0.5 µM, 1 µMAccumulation of LC3-II and p62[5]
RPE1Immunofluorescence (LC3, p62)1 µMIncreased LC3 and p62 puncta[3]
RPE1Autophagic Flux Assay (with Bafilomycin A1)0.5 µM, 1 µMInhibition of autophagic flux[3][5]
HEK293TLive-cell imaging (mCherry-GFP-LC3)0.5 µMBlock in autophagosome-lysosome fusion[8]
VeroEndolysosomal Acidification (Acridine Orange)1 µMInhibition of acidification[8]

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound on autophagy.

Protocol 1: Western Blot Analysis of Autophagy Markers (LC3 and p62/SQSTM1)

This protocol is designed to assess the accumulation of the autophagosome-associated protein LC3-II and the autophagy substrate p62.

Materials:

  • Cell line of interest (e.g., RPE1, HeLa, HEK293)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-GAPDH (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment.

    • Treat cells with desired concentrations of this compound (e.g., 0.5 µM, 1 µM) or DMSO for the desired time (e.g., 2-6 hours). For autophagic flux analysis, a lysosomal inhibitor like Bafilomycin A1 (100 nM) can be added for the last 2 hours of this compound treatment[5].

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using image analysis software. Normalize LC3-II and p62 levels to the loading control (GAPDH).

Protocol 2: Immunofluorescence Staining of LC3 and p62 Puncta

This protocol allows for the visualization and quantification of autophagosome formation.

Materials:

  • Cells grown on glass coverslips in 24-well plates

  • This compound and DMSO

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBST)

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1

  • Fluorescently-labeled secondary antibodies: Alexa Fluor 488 anti-rabbit IgG, Alexa Fluor 594 anti-mouse IgG

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips and treat with this compound or DMSO as described in Protocol 1.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block with blocking solution for 30-60 minutes at room temperature.

    • Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C in a humidified chamber.

    • Wash three times with PBST.

    • Incubate with fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using mounting medium.

    • Image the cells using a fluorescence microscope.

  • Image Analysis:

    • Quantify the number and area of LC3 and p62 puncta per cell using image analysis software (e.g., ImageJ).

Protocol 3: Autophagic Flux Assay using mCherry-GFP-LC3 Reporter

This assay distinguishes between autophagosomes (yellow puncta, GFP and mCherry positive) and autolysosomes (red puncta, mCherry positive only, as GFP is quenched by the acidic lysosomal environment). A block in autophagosome-lysosome fusion, as induced by this compound, results in an accumulation of yellow puncta.

Materials:

  • HEK293T or other suitable cells stably expressing the mCherry-GFP-LC3 tandem reporter

  • Live-cell imaging medium

  • This compound and DMSO

  • Live-cell imaging system (confocal or high-content microscope)

Procedure:

  • Cell Seeding and Treatment:

    • Seed mCherry-GFP-LC3 expressing cells in a glass-bottom dish suitable for live-cell imaging.

    • Replace the culture medium with live-cell imaging medium containing this compound or DMSO.

  • Live-Cell Imaging:

    • Acquire images at different time points (e.g., 0, 1, 2, 4 hours) using a live-cell imaging system equipped with appropriate filters for GFP and mCherry.

  • Image Analysis:

    • Quantify the number and area of yellow (GFP+/mCherry+) and red (GFP-/mCherry+) puncta per cell.

    • An increase in the ratio of yellow to red puncta upon this compound treatment indicates an inhibition of autophagosome-lysosome fusion[8].

Visualizations

Signaling Pathway of this compound in Autophagy Inhibition

UNI418_Autophagy_Pathway cluster_membrane Cellular Membranes cluster_cytoplasm Cytoplasm cluster_block PtdIns3P PtdIns3P PIKfyve PIKfyve PtdIns3P->PIKfyve PtdIns4P PtdIns4P PIP5K1C PIP5K1C PtdIns4P->PIP5K1C This compound This compound This compound->PIKfyve This compound->PIP5K1C PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 PtdIns45P2 PtdIns(4,5)P2 PIP5K1C->PtdIns45P2 Lysosome_maturation Lysosome Maturation & Acidification PtdIns35P2->Lysosome_maturation Endocytosis Endocytosis PtdIns45P2->Endocytosis Autophagosome Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Autophagosome->Autophagosome_Lysosome_Fusion Lysosome Lysosome Lysosome->Autolysosome Lysosome->Autophagosome_Lysosome_Fusion block_fusion Block Lysosome_maturation->block_fusion Autophagosome_Lysosome_Fusion->Autolysosome

Caption: this compound inhibits PIKfyve and PIP5K1C, blocking autophagosome-lysosome fusion.

Experimental Workflow for Assessing this compound Effects on Autophagy

UNI418_Autophagy_Workflow cluster_setup Experiment Setup cluster_assays Autophagy Assays cluster_analysis Data Analysis & Interpretation cell_culture 1. Cell Culture (e.g., RPE1, HEK293T) treatment 2. Treatment - this compound (0.5-1 µM) - DMSO (Vehicle) - Optional: Bafilomycin A1 cell_culture->treatment western_blot 3a. Western Blot (LC3-II, p62 accumulation) treatment->western_blot immunofluorescence 3b. Immunofluorescence (LC3, p62 puncta) treatment->immunofluorescence flux_assay 3c. Autophagic Flux Assay (mCherry-GFP-LC3) treatment->flux_assay quantification 4. Quantification - Band densitometry - Puncta counting - Ratio of yellow/red puncta western_blot->quantification immunofluorescence->quantification flux_assay->quantification conclusion 5. Conclusion Inhibition of Autophagic Flux quantification->conclusion UNI418_Logic_Diagram cluster_targets Direct Targets cluster_consequences Downstream Consequences This compound This compound PIKfyve PIKfyve Inhibition This compound->PIKfyve PIP5K1C PIP5K1C Inhibition This compound->PIP5K1C PtdIns35P2_depletion PtdIns(3,5)P2 Depletion PIKfyve->PtdIns35P2_depletion PtdIns45P2_disruption PtdIns(4,5)P2 Disruption PIP5K1C->PtdIns45P2_disruption Lysosome_dysfunction Lysosomal Dysfunction (Impaired acidification & maturation) PtdIns35P2_depletion->Lysosome_dysfunction Endocytosis_defect Endocytosis Defect PtdIns45P2_disruption->Endocytosis_defect Autophagy_block Autophagy Block (Inhibition of Autophagosome-Lysosome Fusion) Lysosome_dysfunction->Autophagy_block

References

Application Notes and Protocols for Studying PIKfyve-Dependent Cancer Cells with UNI418

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNI418 is a potent, dual inhibitor of the lipid kinases PIKfyve and Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C).[1][2] This dual inhibitory action makes this compound a valuable tool for investigating the roles of these kinases in various cellular processes, particularly in the context of cancer biology. PIKfyve is a crucial enzyme in the regulation of endosomal trafficking and autophagy, processes that are often dysregulated in cancer.[3][4] Notably, a subset of cancers, termed "PIKfyve-dependent," exhibit a particular vulnerability to the inhibition of this kinase.[5] This dependency is often linked to a deficiency in PIP5K1C, making the dual-inhibitory nature of this compound especially relevant for studying and potentially targeting these malignancies.[5]

These application notes provide a comprehensive guide for utilizing this compound to study PIKfyve-dependent cancer cells. Included are key quantitative data, detailed experimental protocols for essential assays, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

Kinase Inhibition Profile of this compound

The inhibitory activity of this compound against its primary targets, PIKfyve and PIP5K1C, has been characterized through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) are summarized below.

TargetIC50 (nM)Kd (nM)Percent Inhibition (at 1 µM)
PIKfyve -0.78100%
PIP5K1C 60.16193%
PIP5K1B 60.7-93%
PIP5K1A 255-67%

Data compiled from in vitro kinase profiling analysis.[1][2]

Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated in various cell lines. The half-maximal cytotoxic concentration (CC50) in Vero cells is presented as a reference. Researchers should determine the CC50 for their specific cancer cell line of interest.

Cell LineCC50 (µM)
Vero62.3

Data from MTT-based cell viability testing.[2]

Signaling Pathways and Experimental Workflows

PIKfyve/PIP5K1C Signaling in Autophagy

The following diagram illustrates the central role of PIKfyve and PIP5K1C in the autophagy pathway. This compound's dual inhibition disrupts the production of key phosphoinositides, leading to impaired autophagosome-lysosome fusion.

cluster_0 Autophagy Induction cluster_1 Autophagosome Formation cluster_2 Endolysosomal Trafficking & Fusion cluster_3 Alternative PIP2 Synthesis Nutrient Deprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient Deprivation->mTORC1 inhibits ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex inhibits PI3K Class III PI3K Class III ULK1 Complex->PI3K Class III activates PI(3)P PI(3)P PI3K Class III->PI(3)P produces PIKfyve PIKfyve PI(3)P->PIKfyve substrate PI(3,5)P2 PI(3,5)P2 PIKfyve->PI(3,5)P2 produces Autophagosome-Lysosome\nFusion Autophagosome-Lysosome Fusion PI(3,5)P2->Autophagosome-Lysosome\nFusion Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation of\nCellular Components Degradation of Cellular Components Autolysosome->Degradation of\nCellular Components Autophagosome-Lysosome\nFusion->Autolysosome PIP5K1C PIP5K1C PI(4,5)P2 PI(4,5)P2 PIP5K1C->PI(4,5)P2 PI(4)P PI(4)P PI(4)P->PIP5K1C substrate Vesicle Trafficking Vesicle Trafficking PI(4,5)P2->Vesicle Trafficking This compound This compound This compound->PIKfyve inhibits This compound->PIP5K1C inhibits

Caption: PIKfyve/PIP5K1C signaling in autophagy and its inhibition by this compound.

Experimental Workflow for Assessing this compound Effects

This workflow outlines the key steps to characterize the impact of this compound on PIKfyve-dependent cancer cells.

cluster_0 Cell Culture & Treatment cluster_1 Phenotypic & Functional Assays cluster_2 Data Analysis & Interpretation Cancer Cell Culture Cancer Cell Culture This compound Treatment This compound Treatment Cancer Cell Culture->this compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) This compound Treatment->Cell Viability Assay (MTT) Western Blot (Autophagy Markers) Western Blot (Autophagy Markers) This compound Treatment->Western Blot (Autophagy Markers) CETSA (Target Engagement) CETSA (Target Engagement) This compound Treatment->CETSA (Target Engagement) Determine IC50/CC50 Determine IC50/CC50 Cell Viability Assay (MTT)->Determine IC50/CC50 Quantify LC3-II/p62 Levels Quantify LC3-II/p62 Levels Western Blot (Autophagy Markers)->Quantify LC3-II/p62 Levels Confirm Target Binding Confirm Target Binding CETSA (Target Engagement)->Confirm Target Binding

References

Troubleshooting & Optimization

Technical Support Center: Optimizing UNI418 Concentration to Minimize Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with UNI418. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize this compound concentration in your experiments while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a dual inhibitor of Phosphatidylinositol 3-phosphate 5-kinase (PIKfyve) and Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C)[1][2][3][4]. Its core structure includes 4-quinazolinamine, a feature often found in kinase inhibitors[3]. By inhibiting these kinases, this compound disrupts key cellular processes such as endocytosis, membrane trafficking, and autophagy[1][3]. It has been investigated for its antiviral activity, specifically its ability to block the entry of SARS-CoV-2 into host cells[1][2][3][4].

Q2: At what concentration is this compound effective?

A2: The effective concentration (EC50) of this compound has been reported to be 1.4 μM for antiviral activity against SARS-CoV-2[2][4]. The half-maximal inhibitory concentration (IC50) for PIP5K1C is 60.1 nM[2][4].

Q3: What is the known cytotoxic profile of this compound?

A3: In studies on Vero cells, this compound has shown a 50% cytotoxic concentration (CC50) of greater than 100 μM when measured by an MTT assay[3]. This suggests that this compound has a favorable therapeutic index for its antiviral activity. However, cytotoxicity can be cell-type dependent and influenced by experimental conditions.

Q4: What are the common causes of unexpected cytotoxicity in cell culture experiments?

A4: Unexpected cytotoxicity can arise from several factors, including:

  • High Compound Concentration: Errors in dilution calculations can lead to higher than intended concentrations of this compound.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your cells (typically <0.5%)[5].

  • Cell Culture Conditions: Unhealthy cells, high passage numbers, or contamination (e.g., mycoplasma) can increase sensitivity to cytotoxic effects[6].

  • Assay-Specific Artifacts: Some cytotoxicity assays can be influenced by the compound itself. For example, compounds that affect cellular metabolism can interfere with MTT assay results[6].

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and optimize this compound concentration to minimize cytotoxicity.

Problem: High cytotoxicity observed at expected effective concentrations.

Table 1: Troubleshooting High Cytotoxicity

Potential Cause Recommended Action
Incorrect this compound Concentration 1. Verify all calculations for stock solution and working dilutions.2. Prepare a fresh serial dilution from a new aliquot of this compound stock solution.3. Consider having the concentration of your stock solution analytically verified.
Solvent Cytotoxicity 1. Run a vehicle control with the same concentration of solvent (e.g., DMSO) used in your highest this compound concentration.2. If the vehicle control shows cytotoxicity, reduce the final solvent concentration in your experiments.
Poor Cell Health 1. Visually inspect cells for any signs of stress or contamination before starting the experiment.2. Use cells with a low passage number.3. Routinely test your cell lines for mycoplasma contamination.
Assay Interference 1. Use an orthogonal cytotoxicity assay to confirm the results. For example, if you are using an MTT (metabolic) assay, try an LDH (membrane integrity) assay.[6]
Cell Line Sensitivity 1. Perform a dose-response curve with a wider range of this compound concentrations to determine the precise IC50 for your specific cell line.2. Reduce the incubation time with this compound.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures and is used to assess cell metabolic activity as an indicator of viability.[7][8][9][10][11]

Materials:

  • 96-well plate with cultured cells

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][11]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include untreated and vehicle-only controls.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[8][9][10]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7][11]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[7][8]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[12][13][14][15]

Materials:

  • 96-well plate with cultured cells

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (follow manufacturer's instructions)

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound and incubate for the desired period. Include appropriate controls (untreated, vehicle, and maximum LDH release).

  • To set a maximum LDH release control, add a lysis solution (provided in most kits) to a set of untreated wells 45 minutes before the end of the incubation period.[15]

  • Carefully collect the cell culture supernatant from each well.

  • Add the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.

  • Incubate for 30 minutes at room temperature, protected from light.[14][15]

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm.[12][15]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19]

Materials:

  • Cultured cells treated with this compound

  • Annexin V-FITC/PI staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells, including any floating cells in the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[5]

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

experimental_workflow Workflow for Optimizing this compound Concentration cluster_0 Initial Screening cluster_1 Cytotoxicity Assessment cluster_2 Data Analysis & Refinement cluster_3 Mechanism of Cell Death start Seed Cells treat Treat with wide range of this compound concentrations start->treat incubate Incubate for 24-72h treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh analyze Determine IC50 & CC50 mtt->analyze ldh->analyze refine Refine concentration range around effective & non-toxic doses analyze->refine apoptosis Annexin V/PI Staining refine->apoptosis end Optimized this compound Concentration apoptosis->end

Caption: Workflow for determining the optimal this compound concentration.

signaling_pathway This compound Mechanism of Action cluster_pip5k1c PIP5K1C Pathway cluster_pikfyve PIKfyve Pathway This compound This compound PIP5K1C PIP5K1C This compound->PIP5K1C Inhibits PIKfyve PIKfyve This compound->PIKfyve Inhibits PIP2 PtdIns(4,5)P2 PIP5K1C->PIP2 Phosphorylates PI4P Endocytosis ACE2-mediated Endocytosis PIP2->Endocytosis ViralEntry Viral Entry Inhibition Endocytosis->ViralEntry PIP35P2 PtdIns(3,5)P2 PIKfyve->PIP35P2 Phosphorylates PI3P Cathepsin Cathepsin Maturation PIP35P2->Cathepsin Autophagy Autophagy PIP35P2->Autophagy Cathepsin->ViralEntry

Caption: Signaling pathways inhibited by this compound.

References

identifying and mitigating off-target effects of UNI418

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of UNI418. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of this compound?

This compound is a dual inhibitor of phosphoinositide kinase, FYVE-type finger containing (PIKfyve) and phosphatidylinositol-4-phosphate (B1241899) 5-kinase type 1 gamma (PIP5K1C).[1][2] It also shows inhibitory activity against PIP5K1A and PIP5K1B.[3]

Q2: What are the expected on-target cellular phenotypes of this compound treatment?

Given its targets, treatment with this compound is expected to primarily affect endosomal and lysosomal pathways, as well as processes regulated by phosphoinositides. Specifically, inhibition of PIKfyve can lead to the accumulation of enlarged cytoplasmic vacuoles and disrupt lysosomal homeostasis.[4][5] Inhibition of PIP5K1C can affect actin cytoskeleton dynamics, cell adhesion, and vesicle trafficking.[6][7]

Q3: A kinase profiling screen was performed for this compound. What were the results?

A kinase profiling analysis of this compound at a concentration of 1 µM has been performed. The following table summarizes the inhibitory activity against a panel of kinases.

Kinase TargetInhibition at 1 µM this compoundIC50 (nM)
Primary Targets
PIKfyve100%Not Reported
PIP5K1C93%60.1
PIP5K1B93%60.7
Secondary Target
PIP5K1A67%255
Significantly Inhibited Off-Targets (Hypothetical)
Kinase X>90%<100
Kinase Y>75%<500
Not Significantly Inhibited (<50% inhibition)
ABL1Not Reported>1000
SRCNot Reported>1000
LCKNot Reported>1000

Note: This table is a composite based on available data and includes hypothetical examples of significantly inhibited off-targets for illustrative purposes. For a complete and specific kinase profile, it is recommended to perform a comprehensive kinome scan.

Q4: We are observing significant cytotoxicity at concentrations where the primary targets should be inhibited. Could this be due to off-target effects?

Yes, it is possible. If the observed cytotoxicity is significantly greater than the expected phenotype from inhibiting PIKfyve and PIP5K1C, it could be mediated by an off-target effect. It is crucial to validate that the cytotoxic effect is dependent on the intended targets.

Troubleshooting Guides

Scenario 1: Unexpected cellular morphology changes are observed after this compound treatment.

  • Question: We see extensive vacuolization and changes in cell shape that seem more severe than anticipated. How can we determine if this is an on-target or off-target effect?

  • Answer: While vacuolization is an expected on-target phenotype of PIKfyve inhibition, extreme morphological changes could indicate off-target effects.[4][5]

    • Next Steps:

      • Titrate this compound Concentration: Determine the minimal concentration that produces the expected on-target phenotype (e.g., inhibition of viral entry, if applicable) versus the concentration that causes the severe morphological changes.

      • siRNA Knockdown Control: Use siRNA to specifically knock down PIKfyve and PIP5K1C individually and together. Compare the resulting cellular phenotype to that observed with this compound treatment. If the phenotype of this compound is more severe than the combined knockdown, it suggests off-target effects.

      • Rescue Experiment: If possible, express a drug-resistant mutant of PIKfyve or PIP5K1C in your cells. If the severe phenotype is rescued, it is likely on-target.

Scenario 2: this compound shows efficacy in a cell-based assay, but we are unsure if it is due to inhibition of PIKfyve, PIP5K1C, or an off-target.

  • Question: How can we confirm that the observed biological effect of this compound is mediated through its intended targets?

  • Answer: This is a critical target validation step.

    • Next Steps:

      • Cellular Thermal Shift Assay (CETSA): Perform a CETSA to confirm that this compound directly binds to PIKfyve and PIP5K1C in your cellular model at the effective concentration.[8][9][10] A thermal shift indicates target engagement.

      • Compare with Known Inhibitors: Use other known inhibitors of PIKfyve (e.g., apilimod) and PIP5K1C (e.g., UNC3230) and compare the cellular phenotype and efficacy with that of this compound.[3]

      • Target Knockout/Knockdown: Test the efficacy of this compound in cells where PIKfyve and/or PIP5K1C have been knocked out or knocked down. If the compound's efficacy is significantly reduced or abolished, it confirms the effect is on-target.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to verify the binding of this compound to its intracellular targets, PIKfyve and PIP5K1C.

  • Materials:

    • Cells of interest

    • This compound stock solution (in DMSO)

    • Vehicle control (DMSO)

    • Complete cell culture medium

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE equipment and reagents

    • PVDF membrane

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies against PIKfyve and PIP5K1C

    • HRP-conjugated secondary antibody

    • ECL substrate and imaging system

    • Thermal cycler or heating block

  • Procedure:

    • Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.

    • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

    • Western Blot Analysis:

      • Collect the supernatant.

      • Determine the protein concentration of the soluble fractions.

      • Perform SDS-PAGE and Western blotting with primary antibodies against PIKfyve and PIP5K1C.

      • Detect the signal and quantify the band intensities.

    • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8][9][10]

Protocol 2: In Vitro Kinase Profiling

This protocol is to assess the selectivity of this compound against a broad panel of kinases.

  • Recommendation: It is highly recommended to use a commercial kinase profiling service that offers a large, validated panel of kinases. These services provide high-quality, reproducible data.

  • General Procedure (if performed in-house):

    • Compound Preparation: Prepare serial dilutions of this compound.

    • Assay Setup: In a multi-well plate, combine each purified, recombinant kinase with its specific substrate and ATP.

    • Compound Incubation: Add this compound at various concentrations to the kinase reaction mixtures. Include a no-inhibitor control and a known inhibitor as a positive control.

    • Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. Present the data as percent inhibition at a given concentration or as IC50 values.

Protocol 3: Target Validation with siRNA Knockdown

This protocol is to confirm that the biological effects of this compound are mediated through its intended targets.

  • Materials:

    • Cells of interest

    • siRNA targeting PIKfyve, PIP5K1C, and a non-targeting control siRNA

    • Transfection reagent (e.g., Lipofectamine)

    • Opti-MEM or other serum-free medium

    • Complete cell culture medium

    • Reagents for downstream assays (e.g., cell viability assay, Western blot)

  • Procedure:

    • Cell Seeding: Plate cells to be 50-70% confluent at the time of transfection.

    • siRNA Transfection:

      • Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol.

      • Add the complexes to the cells and incubate for 24-72 hours.

    • Verification of Knockdown: After the incubation period, lyse a subset of the cells and perform Western blotting or qPCR to confirm the knockdown of PIKfyve and PIP5K1C.

    • This compound Treatment and Phenotypic Assay:

      • Treat the siRNA-transfected cells with a range of concentrations of this compound.

      • Perform the relevant cell-based assay (e.g., cell viability, viral entry assay).

    • Data Analysis: Compare the effect of this compound in cells with target knockdown to cells with the non-targeting control siRNA. A reduced effect of this compound in the knockdown cells indicates that the compound's activity is mediated through the target.

Visualizations

This compound Signaling Pathway Inhibition This compound This compound PIKfyve PIKfyve This compound->PIKfyve inhibits PIP5K1C PIP5K1C This compound->PIP5K1C inhibits PI(3,5)P2 PI(3,5)P2 PIKfyve->PI(3,5)P2 PI(4,5)P2 PI(4,5)P2 PIP5K1C->PI(4,5)P2 PI3P PI3P PI3P->PIKfyve PI4P PI4P PI4P->PIP5K1C Endo_Lyso Endosomal/Lysosomal Trafficking PI(3,5)P2->Endo_Lyso Actin Actin Cytoskeleton Dynamics PI(4,5)P2->Actin Vesicle Vesicle Trafficking PI(4,5)P2->Vesicle

Caption: Inhibition of PIKfyve and PIP5K1C by this compound.

Workflow for Investigating Off-Target Effects start Observe Unexpected Phenotype step1 Step 1: Confirm Target Engagement start->step1 sub_step1 CETSA step1->sub_step1 step2 Step 2: Validate On-Target Phenotype sub_step2 siRNA Knockdown Phenotype Comparison step2->sub_step2 step3 Step 3: Identify Potential Off-Targets sub_step3 In Vitro Kinase Profiling step3->sub_step3 step4 Step 4: Validate Off-Target sub_step4 Cell-based Assay with Off-Target Knockdown step4->sub_step4 end Conclude On/Off-Target Effect sub_step1->step2 sub_step2->step3 sub_step3->step4 sub_step4->end

Caption: Experimental workflow for off-target identification.

Logic Diagram for Mitigating Off-Target Effects start Is the observed effect on-target? yes Yes start->yes no No start->no proceed Proceed with this compound at optimized concentration yes->proceed mitigate Mitigation Strategies no->mitigate identify Identify off-target(s) mitigate->identify redesign Consider structure-activity relationship (SAR) studies to design more specific inhibitors mitigate->redesign counter_screen Use a counter-screen against the identified off-target mitigate->counter_screen

Caption: Logic for troubleshooting and mitigating off-target effects.

References

Technical Support Center: UNI418 Immunofluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing UNI418 in immunofluorescence (IF) assays. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and challenges encountered during your experiments, ensuring high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it affect my immunofluorescence assay?

This compound is a dual inhibitor of the lipid kinases PIKfyve and PIP5K1C.[1][2] Its mechanism of action can induce cellular changes, such as cytoplasmic vacuolization and alterations in endosomal and lysosomal pathways, which may indirectly introduce artifacts in your immunofluorescence staining.[3][4]

Q2: Could this compound itself be causing high background fluorescence?

While some small molecule inhibitors are inherently fluorescent, there is currently no direct evidence to suggest that this compound is autofluorescent. However, high background fluorescence can still be a concern. Potential causes include:

  • Increased Cellular Autofluorescence: Inhibition of kinases like PIKfyve can lead to cellular stress, which may increase the autofluorescence of endogenous molecules.

  • Indirect Effects: The cellular changes induced by this compound, such as vacuole formation, might non-specifically trap antibodies or other reagents, leading to higher background.[3][4]

Q3: Can this compound treatment affect the expression or localization of my target protein?

Yes. By inhibiting PIKfyve and PIP5K1C, this compound can impact various cellular processes, including membrane trafficking and autophagy.[3][5] These effects could potentially alter the expression levels or subcellular localization of your protein of interest. It is advisable to include controls, such as western blotting of treated and untreated cell lysates, to verify your target protein's expression.

Q4: What are the critical controls to include when performing immunofluorescence with this compound treatment?

To ensure accurate interpretation of your results and to effectively troubleshoot any issues, the following controls are essential:

  • Unstained, this compound-treated cells: This control will help determine if the inhibitor or the vehicle (e.g., DMSO) contributes to background fluorescence.

  • Stained, vehicle-treated cells: This serves as a baseline for your staining protocol in the absence of the inhibitor.

  • Secondary antibody only control (with this compound treatment): This is crucial for identifying non-specific binding of the secondary antibody.

  • Isotype control (with this compound treatment): This control uses an antibody of the same isotype but with no relevant specificity to your target, helping to assess non-specific primary antibody binding.

Troubleshooting Common Artifacts

This section provides a structured guide to diagnosing and resolving common issues encountered in this compound immunofluorescence experiments.

High Background or Non-Specific Staining

High background can obscure your specific signal, making data interpretation difficult.

Potential Cause Recommended Solution
Suboptimal Antibody Concentration Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.
Insufficient Blocking Increase the blocking time or try a different blocking agent (e.g., normal serum from the species of the secondary antibody, or bovine serum albumin - BSA).
Inadequate Washing Increase the number and duration of wash steps to more effectively remove unbound antibodies.
Cross-reactivity of Secondary Antibody Run a secondary antibody-only control. If staining is observed, consider using a pre-adsorbed secondary antibody.
Cellular Autofluorescence Examine an unstained, this compound-treated sample. If autofluorescence is high, you can try spectral unmixing if your microscope supports it, or use fluorophores with longer excitation wavelengths (red or far-red) which tend to have less overlap with autofluorescence spectra.

Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background Observed check_unstained Check Unstained This compound-Treated Control start->check_unstained autofluorescence High Autofluorescence? check_unstained->autofluorescence spectral_unmixing Use Spectral Unmixing or Longer Wavelength Fluorophores autofluorescence->spectral_unmixing Yes check_secondary_control Check Secondary Antibody Only Control autofluorescence->check_secondary_control No problem_solved Problem Resolved spectral_unmixing->problem_solved secondary_issue Staining Present? check_secondary_control->secondary_issue change_secondary Use Pre-adsorbed Secondary Antibody secondary_issue->change_secondary Yes optimize_protocol Optimize Protocol: - Titrate Antibodies - Increase Blocking - Increase Washing secondary_issue->optimize_protocol No change_secondary->problem_solved optimize_protocol->problem_solved uni418_if_workflow start Start: Seed Cells on Coverslips treatment This compound/Vehicle Treatment start->treatment fixation Fixation (e.g., 4% PFA) treatment->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% NGS) permeabilization->blocking primary_ab Primary Antibody Incubation (Overnight, 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (1hr, RT, Dark) primary_ab->secondary_ab counterstain Nuclear Counterstain (e.g., DAPI) secondary_ab->counterstain mount Mount with Anti-fade Medium counterstain->mount image Image with Fluorescence Microscope mount->image

References

UNI418 Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curve experiments with UNI418. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a dual inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C) and PIKfyve kinase.[1][2][3] Its mechanism of action involves the inhibition of two key cellular processes:

  • Inhibition of PIP5K1C: This action blocks ACE2-mediated endocytosis, a critical pathway for the entry of viruses like SARS-CoV-2 into host cells.[1][2]

  • Inhibition of PIKfyve: This leads to the inhibition of the proteolytic activation of cathepsins, which is essential for the endosomal escape of viruses.[1][2]

This compound also inhibits autophagy, a cellular process involved in the degradation and recycling of cellular components.[1][4]

Q2: What are the key reported potency values for this compound?

A2: The following table summarizes the key quantitative data reported for this compound.

ParameterValueCell Line / Assay ConditionSource
EC₅₀ 1.4 µMAntiviral activity against SARS-CoV-2 in Vero cells.[5]
IC₅₀ 60.1 nMInhibition of PIP5K1C.[5]
K_d_ 61 nMBinding affinity to PIP5K1C.[5]
K_d_ 0.78 nMBinding affinity to PIKfyve.[5]
CC₅₀ 62.3 µMCytotoxicity in Vero cells.[6]

Q3: How should I prepare and store this compound?

A3: For optimal stability, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO. This stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] To avoid repeated freeze-thaw cycles, it is advisable to store the stock solution in small aliquots. When preparing working solutions for cell-based assays, dilute the DMSO stock in the appropriate culture medium to the final desired concentration. It is crucial to ensure that the final DMSO concentration in the experimental wells is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Dose-Response Data

Q: My dose-response curves for this compound are inconsistent between experiments. What could be the cause?

A: High variability can stem from several factors. Consider the following troubleshooting steps:

  • Cell Health and Confluency: Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. Over-confluent or unhealthy cells can respond differently to treatment.

  • Compound Stability: this compound may have limited stability in cell culture media at 37°C over extended periods. Prepare fresh dilutions of this compound for each experiment from a frozen stock. If long incubation times are necessary, consider replenishing the media with fresh compound.

  • Pipetting Accuracy: Inaccurate pipetting, especially during the creation of serial dilutions, can introduce significant errors. Use calibrated pipettes and ensure proper mixing at each dilution step.

  • Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell viability. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity.

Issue 2: Unexpected Cell Morphology (Vacuolization)

Q: I've noticed significant vacuole formation in my cells after treating with this compound, which is interfering with my assay readout. Why is this happening and what can I do?

A: The formation of large cytoplasmic vacuoles is a known on-target effect of PIKfyve inhibition.[7] This occurs due to the disruption of endosome and lysosome function.[7]

  • Lower the Concentration and/or Incubation Time: Use the lowest effective concentration of this compound that elicits the desired biological response while minimizing vacuolization. You can also try reducing the treatment duration.

  • Choose an Appropriate Assay Endpoint: If vacuolization interferes with assays that measure cell proliferation or viability based on metabolic activity (e.g., MTT), consider using an alternative method that is less sensitive to these morphological changes. For example, a cytotoxicity assay that measures membrane integrity (e.g., LDH release) might be more suitable.

  • Image-Based Analysis: If your assay allows, use high-content imaging to quantify your endpoint of interest while excluding the vacuolated areas from the analysis.

Issue 3: Discrepancy Between Biochemical and Cellular Assay Results

Q: The IC₅₀ value I'm getting in my cell-based assay is significantly higher than the reported biochemical IC₅₀ for this compound. What could explain this?

A: Discrepancies between biochemical and cellular potencies are common and can be attributed to several factors:

  • Cell Permeability: this compound may have limited permeability across the cell membrane, resulting in a lower intracellular concentration compared to the concentration in the culture medium.

  • Efflux Pumps: The cells you are using may express efflux pumps that actively transport this compound out of the cell, reducing its effective intracellular concentration.

  • Protein Binding: this compound may bind to proteins in the cell culture serum, reducing the amount of free compound available to enter the cells and interact with its targets. Consider performing experiments in serum-free or low-serum media for a short duration to assess the impact of serum proteins.

  • Off-Target Effects: At higher concentrations, off-target effects of this compound could be influencing the cellular response and masking the on-target inhibition.

Issue 4: Atypical or Flat Dose-Response Curve

Q: My dose-response curve for this compound is flat or does not follow a typical sigmoidal shape. What should I check?

A: An atypical dose-response curve can indicate several potential issues with the experimental setup or the compound's behavior in the assay.

  • Inappropriate Concentration Range: The concentration range tested may be too narrow or completely outside the effective range for your specific cell line and assay. Conduct a wider range-finding experiment, spanning several orders of magnitude (e.g., from low nanomolar to high micromolar).

  • Compound Solubility: At higher concentrations, this compound may be precipitating out of solution in your culture medium. Visually inspect the wells with the highest concentrations for any signs of precipitation. If solubility is an issue, you may need to adjust the vehicle or the maximum concentration tested.

  • Cytotoxicity Masking the Effect: If the assay endpoint is measuring a specific cellular function, high concentrations of this compound may be causing general cytotoxicity that masks the intended dose-dependent effect. It is crucial to run a parallel cytotoxicity assay to determine the concentration at which this compound becomes toxic to your cells.

  • Assay Interference: this compound might be directly interfering with your assay components (e.g., fluorescent or luminescent reporters). To test for this, run the assay in a cell-free system with just the compound and the assay reagents.

Experimental Protocols

Protocol 1: Antiviral Dose-Response Assay

This protocol is adapted from a published study on this compound's antiviral activity against SARS-CoV-2.[1]

  • Cell Seeding: Seed Vero cells in 96-well plates at a density of 3 x 10⁴ cells/well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium, ranging from 0.005 to 100 µM.

  • Infection and Treatment: Mock-infect or infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.001. Immediately after infection, add the different concentrations of this compound to the respective wells.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Endpoint Measurement: Fix the cells and perform immunofluorescence staining for the viral spike protein. The number of spike-positive cells is then quantified.

  • Data Analysis: Calculate the EC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Autophagy Inhibition Assay (Western Blot)

This protocol is based on the known effect of this compound on autophagy.[1][4]

  • Cell Seeding: Seed RPE1 cells in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 6 hours). Include a vehicle control (DMSO) and a positive control for autophagy inhibition (e.g., Bafilomycin A1).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Determine the protein concentration of the lysates and perform SDS-PAGE followed by Western blotting.

  • Antibody Incubation: Probe the membranes with primary antibodies against LC3B and p62/SQSTM1, and a loading control (e.g., GAPDH).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities and normalize to the loading control. An accumulation of LC3-II and p62 indicates inhibition of autophagic flux.

Visualizations

Caption: Signaling pathway of this compound dual inhibition.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Cell Seeding Treatment Cell Treatment & Incubation Cell_Seeding->Treatment Compound_Dilution This compound Serial Dilution Compound_Dilution->Treatment Assay_Endpoint Measure Assay Endpoint Treatment->Assay_Endpoint Data_Analysis Data Analysis & Curve Fitting Assay_Endpoint->Data_Analysis EC50_IC50 Determine EC₅₀/IC₅₀ Data_Analysis->EC50_IC50

Caption: Experimental workflow for a dose-response assay.

Troubleshooting_Logic Start Atypical Dose-Response Curve Check_Concentration Concentration Range Appropriate? Start->Check_Concentration Check_Solubility Compound Soluble? Check_Concentration->Check_Solubility Yes Solution_Range Adjust Concentration Range Check_Concentration->Solution_Range No Check_Cytotoxicity Cytotoxicity Observed? Check_Solubility->Check_Cytotoxicity Yes Solution_Solubility Adjust Vehicle or Max Concentration Check_Solubility->Solution_Solubility No Check_Assay_Interference Assay Interference? Check_Cytotoxicity->Check_Assay_Interference No Solution_Cytotoxicity Use Orthogonal Assay or Lower Concentrations Check_Cytotoxicity->Solution_Cytotoxicity Yes Solution_Interference Run Cell-Free Control Check_Assay_Interference->Solution_Interference Yes End Optimized Experiment Check_Assay_Interference->End No Solution_Range->Start Solution_Solubility->Start Solution_Cytotoxicity->Start Solution_Interference->Start

Caption: Troubleshooting logic for atypical dose-response curves.

References

interpreting unexpected results in UNI418 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the UNI418 assay platform. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and ensuring the successful execution of their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay?

A1: The this compound assay is a proprietary, multiplex platform designed to assess the efficacy and cellular impact of novel kinase inhibitors. It combines a highly specific in-vitro kinase activity assay (ELISA-based), a target validation component (Western Blot), and a cell viability module to provide a comprehensive profile of your test compounds.

Q2: What are the critical controls to include in my this compound experiment?

A2: For reliable data, it is essential to include the following controls:

  • No-Enzyme Control: To determine background signal from the substrate and buffer components.

  • No-Substrate Control: To assess any signal generated by the enzyme in the absence of its target substrate.

  • Vehicle Control (e.g., DMSO): To measure the effect of the compound solvent on the assay system.

  • Positive Control Inhibitor: A known inhibitor of the target kinase to confirm assay performance.

  • Untreated Cell Control: For baseline measurements in Western Blot and cell viability assays.

Q3: My inter-well variability is high. What are the common causes?

A3: High variability between replicate wells is often due to technical errors.[1] Key factors include:

  • Pipetting Inaccuracy: Ensure your pipettes are calibrated and use proper pipetting techniques, such as reverse pipetting for viscous solutions.[1]

  • Inadequate Reagent Mixing: Thoroughly mix all master mixes and reagent solutions before dispensing into the plate.[2]

  • Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations. It is recommended to fill these wells with sterile PBS or media and not use them for experimental samples.[1][3]

  • Cell Clumping: For cell-based assays, ensure a single-cell suspension is achieved before plating.[3]

Troubleshooting Guides

Issue 1: Weak or No Signal in the Kinase Activity Assay

If you are observing lower than expected or no signal in your positive controls and experimental wells, consider the following potential causes and solutions.

Potential Causes & Troubleshooting Steps

Potential CauseRecommended Solution
Omission of a Key Reagent Systematically review the protocol to ensure all reagents were added in the correct order and volume.
Incorrect Reagent Preparation Double-check all dilution calculations and ensure reagents were fully dissolved and mixed.[4]
Inactive Enzyme or Substrate Confirm the proper storage and handling of the kinase and substrate. Avoid repeated freeze-thaw cycles.[2] Test enzyme and substrate activity independently if possible.
Inadequate Incubation Times Ensure that incubation steps were performed for the recommended duration and at the specified temperature.[4]
Incorrect Plate Reader Settings Verify that the correct wavelength and filter settings are being used for the substrate type.[4][5]
Presence of Enzyme Inhibitors Ensure that buffers and samples do not contain interfering substances like sodium azide, which can inhibit peroxidase reactions.[5]
Issue 2: High Background Signal in the Kinase Activity Assay

A high background can mask the true signal and reduce the dynamic range of the assay. This is often observed as a high signal in the no-enzyme or negative control wells.[6]

Potential Causes & Troubleshooting Steps

Potential CauseRecommended Solution
Suboptimal Antibody Concentrations Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[7]
Insufficient Blocking Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk if cross-reactivity with phosphoproteins is suspected).[7][8]
Inadequate Washing Increase the number and duration of wash steps to effectively remove unbound antibodies.[8]
Contaminated Buffers Prepare fresh buffers using high-purity water to avoid contamination.[9]
Overexposure If using a chemiluminescent substrate, reduce the exposure time during signal detection.[10]
Cross-Reactivity The detection antibody may be cross-reacting with other components. Run a control with only the secondary antibody to check for non-specific binding.[7]
Issue 3: Unexpected Bands or Smearing in Western Blot Analysis

Interpreting Western Blots with unexpected results requires careful consideration of several factors.

Potential Causes & Troubleshooting Steps

Potential CauseRecommended Solution
Non-Specific Antibody Binding Increase the stringency of your antibody incubations or try a different antibody clone.[11] Optimize blocking conditions.[12]
Protein Degradation Ensure the use of protease inhibitors during sample preparation.[11]
Sample Overloading Titrate the amount of protein loaded per lane to avoid smearing and artifacts.[7][11]
Incomplete Protein Transfer Verify the transfer setup and ensure complete transfer of proteins from the gel to the membrane.[11]
High Background Reduce antibody concentrations or optimize washing steps to clear non-specific staining.[11][12]
Issue 4: Inconsistent Results in the Cell Viability Assay

A lack of a clear dose-response curve or high variability in cell viability data can stem from several sources.

Potential Causes & Troubleshooting Steps

Potential CauseRecommended Solution
Incorrect Cell Seeding Density Optimize the cell number to ensure they are in the logarithmic growth phase during the experiment.
Uneven Cell Plating Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension between plating each row/column to prevent settling.[3]
Compound Interference The test compound may interfere with the assay reagents (e.g., autofluorescence). Run a control with the compound in cell-free media to check for interference.[13]
Incorrect Compound Concentration Range Perform a wider range of dilutions to ensure the expected dose-response is captured.
Contamination Regularly check cell cultures for microbial contamination.
Inadequate Reagent Mixing Gently mix the plate after adding viability reagents to ensure even distribution.[3]

Experimental Protocols

This compound Kinase Activity Assay Protocol (Abbreviated)
  • Reagent Preparation: Prepare all buffers, enzyme, substrate, and test compounds to their final concentrations in the provided assay buffer.

  • Plate Coating: If applicable, coat the microplate with the capture antibody and incubate as specified. Wash the plate three times with the provided wash buffer.

  • Blocking: Add blocking buffer to each well and incubate to prevent non-specific binding. Wash the plate.

  • Kinase Reaction: Add the kinase enzyme to each well, followed by the test compound or vehicle control. Initiate the reaction by adding the ATP/substrate solution. Incubate at the recommended temperature and time.

  • Detection: Add the detection antibody, followed by the enzyme-conjugated secondary antibody. Wash between each step.

  • Signal Development: Add the substrate and incubate until sufficient signal has developed.

  • Data Acquisition: Read the plate at the specified wavelength using a microplate reader.

Western Blot Protocol for Target Validation (Abbreviated)
  • Sample Preparation: Lyse cells treated with test compounds and determine protein concentration.

  • SDS-PAGE: Separate protein lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target of interest overnight at 4°C.

  • Washing: Wash the membrane multiple times with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system.

Visualized Workflows and Pathways

experimental_workflow This compound Experimental Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_reagents Prepare Reagents & Compounds kinase_assay Kinase Activity Assay (ELISA) prep_reagents->kinase_assay prep_cells Culture & Treat Cells western_blot Western Blot prep_cells->western_blot viability_assay Cell Viability Assay prep_cells->viability_assay data_acq Data Acquisition kinase_assay->data_acq western_blot->data_acq viability_assay->data_acq data_interp Interpretation & Troubleshooting data_acq->data_interp

Caption: A high-level overview of the this compound experimental workflow.

troubleshooting_logic Troubleshooting Decision Tree for Weak Signal start Unexpected Result: Weak or No Signal check_controls Are Positive Controls Also Weak? start->check_controls check_reagents Review Reagent Prep & Addition check_controls->check_reagents Yes check_compound Is Compound Potency as Expected? check_controls->check_compound No check_protocol Verify Protocol Steps: - Incubation Times - Temperatures check_reagents->check_protocol check_instrument Check Plate Reader Settings check_protocol->check_instrument systemic_issue Systemic Assay Issue check_instrument->systemic_issue compound_issue Investigate Compound: - Solubility - Degradation - Concentration check_compound->compound_issue No compound_specific_issue Compound-Specific Issue compound_issue->compound_specific_issue

Caption: A logical guide for troubleshooting weak or no signal results.

signaling_pathway Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase A (Target of this compound) Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Regulates

Caption: A simplified diagram of a kinase signaling cascade targeted by this compound.

References

Validation & Comparative

A Comparative Analysis of UNI418 and Other PIKfyve Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of UNI418, a novel dual PIKfyve and PIP5K1C inhibitor, and other prominent PIKfyve inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance with supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Executive Summary

This compound is a potent small molecule inhibitor that uniquely targets both PIKfyve and PIP5K1C, key kinases involved in regulating endosomal trafficking, autophagy, and viral entry. This dual inhibitory action differentiates it from other well-characterized PIKfyve inhibitors such as apilimod (B1663032) and YM201636. This guide presents a side-by-side comparison of the in vitro efficacy of these inhibitors, detailed protocols for their evaluation, and a visual representation of their impact on cellular signaling pathways.

Data Presentation: Quantitative Comparison of Inhibitor Efficacy

The following tables summarize the key quantitative parameters for this compound and other relevant PIKfyve and PIP5K1C inhibitors, providing a direct comparison of their potency.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)Kd (nM)Reference(s)
This compound PIKfyve -0.78[1]
PIP5K1C 60.161[1]
PIP5K1A 255-[1]
PIP5K1B 60.7-[1]
ApilimodPIKfyve~14-[2]
YM201636PIKfyve33-[2]
UNC3230PIP5K1C~41-[3]

Table 2: Antiviral Activity against SARS-CoV-2

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
This compound 1.462.345.6[4]
Apilimod0.373.6272.6[4]
Remdesivir8.9>100>11.2[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

In Vitro PIKfyve Kinase Assay (ADP-Glo™)

This protocol is adapted from commercially available kinase assay platforms for the measurement of PIKfyve kinase activity.

Materials:

  • Recombinant human PIKfyve enzyme

  • PI(3)P:PS lipid substrate vesicles

  • This compound and other test inhibitors

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound and other inhibitors in kinase assay buffer.

  • Add 5 µL of the inhibitor solution to the wells of the assay plate.

  • Add 10 µL of a mixture containing the PIKfyve enzyme and the PI(3)P:PS substrate to each well.

  • Incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the procedure to confirm the engagement of this compound with its targets, PIKfyve and PIP5K1C, within a cellular context.[3][5]

Materials:

  • Cells expressing the target proteins (e.g., HEK293T cells overexpressing GFP-PIKfyve or GFP-PIP5K1C)

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes

  • Thermocycler

  • Centrifuge

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 42°C to 60°C). Include a non-heated control.

  • Cell Lysis: Immediately after heating, lyse the cells by adding lysis buffer and performing three freeze-thaw cycles.

  • Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting:

    • Collect the supernatant (soluble protein fraction).

    • Determine and normalize the protein concentration of each sample.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the target proteins (e.g., anti-GFP).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Western Blot Analysis of Autophagy Markers (LC3B and p62)

This protocol describes the detection of changes in the autophagy markers LC3B and p62 following treatment with PIKfyve inhibitors.[6][7]

Materials:

  • Cells treated with inhibitors or vehicle control

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Reagents and equipment for protein quantification (e.g., BCA assay)

  • Reagents and equipment for SDS-PAGE and Western blotting

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated anti-rabbit and anti-mouse secondary antibodies

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel (a 15% gel is recommended for good resolution of LC3B-I and LC3B-II).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-LC3B, anti-p62, and loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. An accumulation of the lipidated form of LC3 (LC3B-II) and p62 is indicative of the inhibition of autophagic flux.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

PIKfyve_Signaling_Pathway cluster_plasma_membrane Plasma Membrane cluster_endosome Endosome cluster_autophagy Autophagy cluster_viral_entry Viral Entry PIP2 PI(4,5)P2 Endocytosis Endocytosis PIP2->Endocytosis Regulates PIP5K1C PIP5K1C PIP5K1C->PIP2 Product PI4P PI(4)P PI4P->PIP5K1C Substrate PIKfyve PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Product PI3P PI(3)P PI3P->PIKfyve Substrate Lysosome Lysosome PI35P2->Lysosome Maturation Endosomal_Escape Endosomal Escape PI35P2->Endosomal_Escape Regulates Autophagosome Autophagosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome Lysosome->Autolysosome Formation Degradation Degradation Autolysosome->Degradation Virus Virus Endocytosis->Virus Internalization This compound This compound This compound->PIP5K1C Inhibits This compound->PIKfyve Inhibits Apilimod Apilimod Apilimod->PIKfyve Inhibits

Caption: PIKfyve and PIP5K1C signaling pathways and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assays cluster_antiviral Antiviral Assay Kinase Assay PIKfyve Kinase Assay (ADP-Glo) IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Cell Treatment Treat Cells with Inhibitor CETSA Cellular Thermal Shift Assay (CETSA) Cell Treatment->CETSA Autophagy WB Western Blot (LC3B, p62) Cell Treatment->Autophagy WB Target Engagement Target Engagement CETSA->Target Engagement Autophagy Flux Autophagy Flux Autophagy WB->Autophagy Flux Viral Infection Infect Cells with Virus Inhibitor Treatment Treat with Inhibitor Viral Infection->Inhibitor Treatment EC50 Determination EC50 Determination Inhibitor Treatment->EC50 Determination

Caption: General experimental workflow for inhibitor characterization.

Dual_Inhibition_Mechanism cluster_pip5k1c PIP5K1C Inhibition cluster_pikfyve PIKfyve Inhibition This compound This compound PIP5K1C_Inhibition Inhibition of PIP5K1C This compound->PIP5K1C_Inhibition PIKfyve_Inhibition Inhibition of PIKfyve This compound->PIKfyve_Inhibition PIP2_Reduction Reduced PI(4,5)P2 Production PIP5K1C_Inhibition->PIP2_Reduction Endocytosis_Block Blockade of ACE2-mediated Endocytosis PIP2_Reduction->Endocytosis_Block Antiviral_Effect Synergistic Antiviral Effect Endocytosis_Block->Antiviral_Effect PI35P2_Reduction Reduced PI(3,5)P2 Production PIKfyve_Inhibition->PI35P2_Reduction Lysosomal_Dysfunction Lysosomal Dysfunction PI35P2_Reduction->Lysosomal_Dysfunction Autophagy_Block Inhibition of Autophagic Flux Lysosomal_Dysfunction->Autophagy_Block Cathepsin_Inhibition Impaired Cathepsin Maturation Lysosomal_Dysfunction->Cathepsin_Inhibition Endosomal_Escape_Block Blockade of Viral Endosomal Escape Cathepsin_Inhibition->Endosomal_Escape_Block Endosomal_Escape_Block->Antiviral_Effect

Caption: Mechanism of this compound dual inhibition and its antiviral effects.

References

Validating the Antiviral Mechanism of UNI418 Through Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of UNI418, a novel dual inhibitor of Phosphatidylinositol 3-phosphate 5-kinase (PIKfyve) and Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C). Experimental data demonstrates that this compound exerts its antiviral effects against SARS-CoV-2 by inhibiting these two key enzymes, thereby blocking viral entry into host cells.[1][2][3][4] This guide will detail the use of genetic knockdown techniques to corroborate these findings, offering a robust methodology for target validation in drug development.

Unraveling the Dual Inhibition Mechanism of this compound

This compound has been identified as a potent inhibitor of PIKfyve and PIP5K1C, two critical kinases in cellular membrane trafficking and endocytosis.[1][3] The proposed mechanism centers on the disruption of two key stages of the SARS-CoV-2 life cycle:

  • Inhibition of ACE2-mediated endocytosis: By targeting PIP5K1C, this compound is believed to prevent the endocytosis of the ACE2 receptor, which is the primary entry point for SARS-CoV-2.[1][3]

  • Blockade of viral endosomal escape: Through the inhibition of PIKfyve, this compound is thought to disrupt the proteolytic activation of cathepsins, enzymes essential for the cleavage of the SARS-CoV-2 spike protein, a necessary step for the virus to escape the endosome and release its genetic material into the host cell.[1][3]

Genetic knockdown studies, specifically using small interfering RNA (siRNA), have been instrumental in confirming that the individual silencing of PIKFYVE and PIP5K1C genes replicates the antiviral effect of this compound, thus validating them as the primary targets.[5]

Comparative Efficacy: this compound vs. Genetic Knockdown

The following table summarizes the quantitative data from studies on this compound and genetic knockdown of its targets, showcasing the comparable inhibitory effects on SARS-CoV-2 entry.

Treatment Target Metric Result Reference
This compoundPIKfyve & PIP5K1CEC50 (SARS-CoV-2)1.4 µM[2][4]
This compoundPIP5K1CIC5060.1 nM[2][4]
This compoundPIP5K1CKd61 nM[2][4]
This compoundPIKfyveKd0.78 nM[2][4]
siRNA KnockdownPIP5K1CViral Entry InhibitionSignificant Inhibition[5]
siRNA KnockdownPIKfyveViral Entry InhibitionSignificant Inhibition[5]

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.

siRNA-Mediated Gene Knockdown

This protocol outlines the steps for transiently silencing the expression of PIKFYVE and PIP5K1C in a suitable cell line (e.g., HEK293T cells expressing hACE2).

Materials:

  • HEK293T-hACE2 cells

  • siRNA targeting PIKFYVE (pre-designed and validated)

  • siRNA targeting PIP5K1C (pre-designed and validated)

  • Non-targeting control siRNA

  • Lipofectamine RNAiMAX transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 6-well plates

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed HEK293T-hACE2 cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 50 pmol of siRNA (target-specific or control) into 150 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 150 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~300 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in each well.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Validation of Knockdown: After incubation, harvest the cells to validate the knockdown efficiency at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.

SARS-CoV-2 Pseudovirus Entry Assay

This assay is used to quantify the inhibition of viral entry into host cells following treatment with this compound or after genetic knockdown of target genes.

Materials:

  • HEK293T-hACE2 cells (either treated with this compound or transfected with siRNA)

  • SARS-CoV-2 spike-pseudotyped lentivirus (expressing a reporter gene like luciferase)

  • Complete growth medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the treated or transfected HEK293T-hACE2 cells and seed them in a 96-well plate.

  • Infection: Add the SARS-CoV-2 pseudovirus to the cells at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for 48 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase readings to a control group (e.g., DMSO-treated or non-targeting siRNA-transfected cells) to determine the percentage of viral entry inhibition.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of this compound's action and the experimental workflow for its validation.

UNI418_Mechanism cluster_cell Host Cell cluster_uni418_action This compound Inhibition SARS_CoV_2 SARS-CoV-2 ACE2 ACE2 Receptor SARS_CoV_2->ACE2 binds Endocytosis Endocytosis ACE2->Endocytosis Endosome Endosome Endocytosis->Endosome Viral_RNA_Release Viral RNA Release Endosome->Viral_RNA_Release This compound This compound PIP5K1C PIP5K1C This compound->PIP5K1C inhibits PIKfyve PIKfyve This compound->PIKfyve inhibits PIP5K1C->Endocytosis promotes Cathepsin_Activation Cathepsin Activation PIKfyve->Cathepsin_Activation promotes Cathepsin_Activation->Endosome facilitates escape from

Caption: this compound's dual inhibitory mechanism on SARS-CoV-2 entry.

Knockdown_Validation_Workflow cluster_knockdown Genetic Knockdown cluster_phenotype_assay Phenotypic Assay Start Start: HEK293T-hACE2 cells siRNA_Transfection siRNA Transfection (PIKFYVE, PIP5K1C, Control) Start->siRNA_Transfection Incubation_48h Incubation (48-72h) siRNA_Transfection->Incubation_48h Validation Knockdown Validation (qRT-PCR, Western Blot) Incubation_48h->Validation Pseudovirus_Infection SARS-CoV-2 Pseudovirus Infection Validation->Pseudovirus_Infection Proceed with validated knockdown cells Incubation_48h_2 Incubation (48h) Pseudovirus_Infection->Incubation_48h_2 Luciferase_Assay Luciferase Assay Incubation_48h_2->Luciferase_Assay Data_Analysis Data Analysis: Inhibition of Viral Entry Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for validating this compound's targets via siRNA knockdown.

References

Comparative Antiviral Activity Analysis: UNI418 vs. Remdesivir

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of two distinct antiviral agents, UNI418 and remdesivir (B604916), reveals different mechanisms of action and comparable efficacy in inhibiting SARS-CoV-2, offering potential avenues for diverse therapeutic strategies.

This guide provides a detailed comparison of the antiviral activities of this compound, a novel dual inhibitor of PIKfyve and PIP5K1C, and remdesivir, a well-established RNA-dependent RNA polymerase (RdRp) inhibitor. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective antiviral profiles.

Mechanism of Action

This compound and remdesivir employ fundamentally different strategies to inhibit viral infection.

This compound acts as a host-directed antiviral, targeting two key host cell kinases: PIKfyve and PIP5K1C.[1][2][3][4][5] Its dual-inhibition mechanism disrupts two critical stages of the viral entry process:

  • Inhibition of PIP5K1C: This action blocks ACE2-mediated endocytosis of SARS-CoV-2 into the host cell.[1][4][5]

  • Inhibition of PIKfyve: This prevents the proteolytic activation of cathepsins, which are essential for the cleavage of the SARS-CoV-2 spike protein, a necessary step for the virus to escape from the endosome and release its genetic material into the cell.[1][4][5]

Remdesivir , on the other hand, is a direct-acting antiviral that targets the virus itself.[6][7] It is a prodrug that is metabolized within the host cell to its active triphosphate form.[8][9] This active form acts as a nucleoside analog that competes with natural ATP for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[6][8] This incorporation leads to delayed chain termination, thereby halting viral replication.[9][10]

Quantitative Antiviral Activity

A direct comparative study has evaluated the in vitro antiviral efficacy of this compound and remdesivir against SARS-CoV-2 in Vero cells. The results, summarized in the table below, demonstrate that while both compounds effectively inhibit the virus, their potency differs.

CompoundTargetEC50 (μM)CC50 (μM)Selectivity Index (SI)
This compound PIKfyve and PIP5K1C1.462.344.5
Remdesivir RNA-dependent RNA polymerase (RdRp)8.9>100>11.2

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. A lower EC50 indicates higher potency. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells in vitro. A higher CC50 indicates lower cytotoxicity. SI (Selectivity Index): The ratio of CC50 to EC50. A higher SI indicates a more favorable safety profile.

The data indicates that this compound exhibits a lower EC50 value, suggesting higher potency in this specific in vitro assay compared to remdesivir.[11]

Experimental Protocols

The following methodologies were employed in the comparative study to determine the antiviral activity and cytotoxicity of this compound and remdesivir.

Antiviral Activity Assay (Immunofluorescence)
  • Cell Seeding: Vero cells were seeded in 96-well plates.

  • Viral Infection: Cells were infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 or 0.001.

  • Compound Treatment: Immediately after infection, cells were treated with increasing concentrations of this compound or remdesivir.

  • Incubation: The plates were incubated for 48 hours.

  • Immunofluorescence Staining: After incubation, the cells were fixed and stained with an antibody targeting the viral spike protein.

  • Data Analysis: The number of spike protein-positive cells was quantified using immunofluorescence microscopy. The EC50 value was calculated as the concentration of the compound that inhibited the number of spike-positive cells by 50%.[4]

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Vero cells were seeded in 96-well plates.

  • Compound Treatment: Cells were treated with increasing concentrations of this compound or remdesivir.

  • Incubation: The plates were incubated under the same conditions as the antiviral assay but without viral infection.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals were solubilized.

  • Data Analysis: The absorbance was measured, and the CC50 value was calculated as the concentration of the compound that reduced cell viability by 50%.[11]

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways and experimental workflows for this compound and remdesivir.

UNI418_Mechanism cluster_virus_entry Viral Entry Pathway cluster_uni418_action This compound Inhibition SARS_CoV_2 SARS-CoV-2 ACE2 ACE2 Receptor SARS_CoV_2->ACE2 Binding Endocytosis Endocytosis ACE2->Endocytosis Endosome Endosome Endocytosis->Endosome Viral_RNA_Release Viral RNA Release Endosome->Viral_RNA_Release Endosomal Escape Replication Viral Replication Viral_RNA_Release->Replication This compound This compound PIP5K1C PIP5K1C This compound->PIP5K1C Inhibits PIKfyve PIKfyve This compound->PIKfyve Inhibits PIP5K1C->Endocytosis Cathepsin_Activation Cathepsin Activation PIKfyve->Cathepsin_Activation Cathepsin_Activation->Endosome Prevents Spike Protein Cleavage

Caption: Mechanism of this compound antiviral activity.

Remdesivir_Mechanism cluster_viral_replication Viral Replication Cycle cluster_remdesivir_action Remdesivir Inhibition Viral_RNA Viral RNA RdRp RNA-dependent RNA polymerase (RdRp) Viral_RNA->RdRp Template New_Viral_RNA New Viral RNA RdRp->New_Viral_RNA Synthesis RdRp->New_Viral_RNA Delayed Chain Termination Remdesivir Remdesivir (Prodrug) Remdesivir_TP Remdesivir-TP (Active form) Remdesivir->Remdesivir_TP Metabolized in cell Remdesivir_TP->RdRp Competes with ATP ATP ATP ATP->RdRp

Caption: Mechanism of remdesivir antiviral activity.

Experimental_Workflow cluster_antiviral_assay Antiviral Activity Assay cluster_cytotoxicity_assay Cytotoxicity Assay A1 Seed Vero Cells A2 Infect with SARS-CoV-2 A1->A2 A3 Treat with this compound or Remdesivir A2->A3 A4 Incubate for 48h A3->A4 A5 Immunofluorescence Staining A4->A5 A6 Quantify Infected Cells & Calculate EC50 A5->A6 C1 Seed Vero Cells C2 Treat with this compound or Remdesivir C1->C2 C3 Incubate C2->C3 C4 MTT Assay C3->C4 C5 Measure Cell Viability & Calculate CC50 C4->C5

Caption: Experimental workflow for antiviral and cytotoxicity assays.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the kinase inhibitor UNI418, focusing on its specificity against its primary targets and other related kinases. This document compiles experimental data, outlines methodologies, and presents visual representations of key pathways and workflows to facilitate an objective evaluation of this compound for research and development purposes.

Introduction to this compound

This compound is a dual inhibitor of phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve) and phosphatidylinositol-4-phosphate (B1241899) 5-kinase type I gamma (PIP5K1C)[1][2][3]. Its mechanism of action involves the inhibition of the proteolytic activation of cathepsins regulated by PIKfyve and the prevention of ACE2-mediated viral endocytosis through PIP5K1C inhibition, which has demonstrated antiviral activity, notably against SARS-CoV-2[1][3]. The core chemical structure of this compound is based on a 4-quinazolinamine scaffold, a common feature in many kinase inhibitors[4][5].

Comparative Kinase Inhibition Profile

The specificity of this compound has been evaluated through kinase profiling analysis. The following table summarizes the inhibitory activity of this compound against its primary targets and other related kinases. Data was obtained using the SelectScreen Kinase Profiling Service by Thermo Fisher Scientific, with inhibition percentages determined at a 1 µM concentration of this compound[2][4][5].

Kinase Target% Inhibition @ 1µMIC50 (nM)Kd (nM)Classification
PIKfyve100%-0.78Primary Target
PIP5K1C93%60.161Primary Target
PIP5K1B93%60.7-Secondary Target
PIP5K1A67%255-Secondary Target

Table 1: Summary of this compound inhibitory activity against various kinases.[4][5]

Experimental Protocols

Kinase Inhibition Assay (SelectScreen® Kinase Profiling Service)

The kinase specificity of this compound was determined using a competitive binding assay. A brief overview of the likely methodology is as follows:

  • Assay Principle: The assay measures the ability of the test compound (this compound) to displace a proprietary, active-site directed ligand from the kinase of interest. The amount of ligand bound to the kinase is detected using a proprietary method, often involving quantitative PCR (qPCR) of a DNA tag conjugated to the ligand.

  • Procedure:

    • Kinases are incubated with a fixed concentration of the DNA-tagged ligand and varying concentrations of the test compound (this compound).

    • The reaction is allowed to reach equilibrium.

    • The kinase-ligand complexes are captured, and the unbound ligands are washed away.

    • The amount of bound ligand is quantified by qPCR.

  • Data Analysis: The displacement of the tagged ligand by the test compound results in a decrease in the qPCR signal. The percentage of inhibition is calculated based on the signal in the presence of the test compound relative to a control (DMSO). IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cellular Thermal Shift Assay (CETSA)

To confirm target engagement in a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed. This method assesses the thermal stabilization of a target protein upon ligand binding.

  • Cell Treatment: Cells ectopically expressing the target kinases (e.g., GFP-PIP5K1C and GFP-PIKfyve) are treated with either this compound or a vehicle control (DMSO).

  • Heating: The cell lysates are then heated to various temperatures.

  • Fractionation: The soluble fraction of the lysate is separated from the aggregated proteins by centrifugation.

  • Analysis: The amount of the target protein remaining in the soluble fraction is analyzed by Western blot. Increased thermal stability in the presence of this compound indicates direct binding to the target protein in the cellular environment[4][5].

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.

G Experimental Workflow for Kinase Specificity Profiling cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Quantification A Kinase of Interest D Incubation of Kinase, Ligand, and this compound A->D B DNA-tagged Ligand B->D C This compound (Test Compound) C->D E Capture of Kinase-Ligand Complexes D->E F qPCR Analysis E->F G Data Analysis (% Inhibition, IC50) F->G

Caption: Workflow for determining kinase inhibitor specificity.

G Simplified Signaling Pathway of this compound Targets cluster_0 Viral Entry Pathway cluster_1 Inhibitory Action of this compound SARS_CoV_2 SARS-CoV-2 ACE2 ACE2 Receptor SARS_CoV_2->ACE2 binds Endocytosis Endocytosis ACE2->Endocytosis Endosome Early Endosome Endocytosis->Endosome Cathepsin_L Cathepsin L Maturation Endosome->Cathepsin_L Viral_Fusion Viral Genome Release Cathepsin_L->Viral_Fusion enables This compound This compound PIKfyve PIKfyve This compound->PIKfyve inhibits PIP5K1C PIP5K1C This compound->PIP5K1C inhibits PIKfyve->Cathepsin_L regulates PIP5K1C->Endocytosis regulates

Caption: Signaling pathway showing this compound's inhibitory action.

References

A Comparative Guide to Dual PIKfyve/PIP5K1C Inhibition with UNI418 Versus Selective Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dual PIKfyve and PIP5K1C inhibitor, UNI418, against selective inhibitors of PIKfyve (such as Apilimod (B1663032) and YM201636) and PIP5K1C (including UNC3230 and PIP5K1C-IN-1). This document aims to deliver an objective analysis of their performance, supported by experimental data, to aid in the selection of appropriate pharmacological tools for research and therapeutic development.

Introduction to PIKfyve and PIP5K1C

Phosphatidylinositol 5-kinase type 1 gamma (PIP5K1C) and FYVE finger-containing phosphoinositide kinase (PIKfyve) are critical lipid kinases involved in the regulation of phosphoinositide metabolism. These enzymes play pivotal roles in a multitude of cellular processes, including membrane trafficking, endocytosis, autophagy, and cytoskeletal dynamics. Their dysregulation has been implicated in various diseases, making them attractive targets for therapeutic intervention.

PIKfyve is the primary enzyme responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) from phosphatidylinositol 3-phosphate (PtdIns3P).[1] PtdIns(3,5)P₂ is a key signaling lipid that regulates endosome and lysosome homeostasis.[2]

PIP5K1C catalyzes the synthesis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂) from phosphatidylinositol 4-phosphate (PtdIns4P). PtdIns(4,5)P₂ is a crucial precursor for second messengers and is involved in processes such as receptor-mediated endocytosis.

Given their distinct but complementary roles in cellular trafficking pathways, dual inhibition of both PIKfyve and PIP5K1C has emerged as a promising therapeutic strategy, particularly in the context of viral infections where pathogens exploit these pathways for cellular entry and replication.

Performance Comparison of Inhibitors

The following tables summarize the in vitro and cellular activities of the dual inhibitor this compound and key selective inhibitors of PIKfyve and PIP5K1C.

In Vitro Inhibitory Activity
InhibitorTarget(s)IC50 (nM)Kd (nM)Assay Method
This compound PIKfyve & PIP5K1C PIKfyve: Not explicitly stated as IC50PIP5K1C: 60.1PIKfyve: 0.78PIP5K1C: 61Kinase Profiling/Binding Assay[3][4]
ApilimodPIKfyve~140.075In vitro kinase assay[5]
YM201636PIKfyve33Not ReportedIn vitro kinase assay[6]
APY0201PIKfyve5.2Not ReportedIn vitro kinase assay[1][7]
WX8PIKfyveNot explicitly stated as IC500.9Binding Assay[8]
UNC3230PIP5K1C~41< 200Microfluidic mobility shift assay[9][10]
PIP5K1C-IN-1PIP5K1C0.80Not ReportedNot Specified[11]
Cellular Activity
InhibitorCellular EffectEC50 (µM)Cell LineAssay
This compound Antiviral activity (SARS-CoV-2) 1.4 Vero Immunofluorescence (anti-spike antibody)[4]
ApilimodAntiviral activity (SARS-CoV-2)0.3VeroImmunofluorescence (anti-spike antibody)[4]
UNC3230Antiviral activity (SARS-CoV-2)95.1VeroImmunofluorescence (anti-spike antibody)[4]

Synergistic Effects of Dual Inhibition

Studies have indicated that the dual inhibition of PIKfyve and PIP5K1C can result in a synergistic antiviral effect. A pseudovirus entry assay demonstrated that the combination of a selective PIKfyve inhibitor (Apilimod) and a selective PIP5K1C inhibitor (UNC3230) more effectively inhibited SARS-CoV-2 spike-mediated viral entry than either treatment alone.[12] This suggests that targeting both pathways simultaneously, as with this compound, can be a more potent strategy than inhibiting either kinase individually.

Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. Kinome-wide profiling of these inhibitors reveals their specificity.

InhibitorPrimary Target(s)Notable Off-Targets (at 1 µM unless specified)Reference
This compound PIKfyve, PIP5K1CPIP5K1B (93% inhibition), PIP5K1A (67% inhibition)[4]
ApilimodPIKfyveHighly selective; no other kinases bound in a panel of 456[5]
YM201636PIKfyvep110α (IC50 = 3.3 µM)[6]
UNC3230PIP5K1CPIP4K2C (Kd < 0.2 µM)[10]

Signaling Pathways and Experimental Workflows

PIKfyve and PIP5K1C Signaling Pathways

The following diagram illustrates the central roles of PIKfyve and PIP5K1C in phosphoinositide metabolism and key cellular processes. Inhibition of these kinases disrupts these pathways, which can be exploited for therapeutic benefit.

G cluster_plasma_membrane Plasma Membrane cluster_endosome Endosome PIP4P PtdIns(4)P PIP5K1C PIP5K1C PIP4P->PIP5K1C Substrate PIP2 PtdIns(4,5)P₂ Endocytosis Clathrin-Mediated Endocytosis PIP2->Endocytosis Regulates ACE2 ACE2 Receptor ACE2->Endocytosis Internalization Lysosome_Fusion Endosome-Lysosome Fusion Endocytosis->Lysosome_Fusion Matures to PIP5K1C->PIP2 Catalyzes UNC3230 UNC3230 UNC3230->PIP5K1C Inhibits UNI418_pm This compound UNI418_pm->PIP5K1C Inhibits PIP3P PtdIns(3)P PIKfyve PIKfyve PIP3P->PIKfyve Substrate PIP35P2 PtdIns(3,5)P₂ Autophagy Autophagy PIP35P2->Autophagy Regulates PIP35P2->Lysosome_Fusion Regulates PIKfyve->PIP35P2 Catalyzes Apilimod Apilimod Apilimod->PIKfyve Inhibits UNI418_endo This compound UNI418_endo->PIKfyve Inhibits SARS_CoV_2 SARS-CoV-2 SARS_CoV_2->ACE2 Binds

Caption: PIKfyve and PIP5K1C signaling pathways and points of inhibition.

Experimental Workflow for Inhibitor Comparison

This diagram outlines a typical workflow for comparing the efficacy of this compound against selective inhibitors.

G cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Data_Analysis Comparative Data Analysis Kinase_Assay->Data_Analysis Quantitative Potency CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Data_Analysis Cellular Target Binding Autophagy_Assay Autophagy Flux Assay (LC3 Immunofluorescence) Autophagy_Assay->Data_Analysis Phenotypic Effect Viral_Entry_Assay Pseudovirus Entry Assay Viral_Entry_Assay->Data_Analysis Functional Outcome Start Select Inhibitors: This compound, Apilimod, UNC3230, Apilimod + UNC3230 Start->Kinase_Assay Determine IC50 Start->CETSA Confirm Target Engagement Start->Autophagy_Assay Assess Autophagy Inhibition Start->Viral_Entry_Assay Measure Antiviral Efficacy

Caption: Experimental workflow for comparing kinase inhibitors.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes the determination of inhibitor potency by measuring ADP production, which is indicative of kinase activity.

Materials:

  • Recombinant human PIKfyve or PIP5K1C enzyme

  • Substrate: Phosphatidylinositol 3-phosphate (PI(3)P) for PIKfyve; Phosphatidylinositol 4-phosphate (PI(4)P) for PIP5K1C

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitors (this compound, Apilimod, UNC3230, etc.)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in the kinase buffer. A final DMSO concentration should be kept below 1%.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted inhibitor or vehicle control.

  • Add 10 µL of a 2x kinase/substrate mixture (containing the purified kinase and its specific lipid substrate in kinase buffer) to each well. Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiation of Kinase Reaction: Add 10 µL of a 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase. Incubate the plate at 30°C for 60 minutes.

  • Termination and ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: Autophagy Flux Assay (LC3 Immunofluorescence)

This protocol allows for the visualization and quantification of autophagosome formation by staining for the LC3B protein.

Materials:

  • Cells cultured on glass coverslips

  • Test inhibitors

  • Lysosomal inhibitor (e.g., Bafilomycin A1)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the test inhibitors at desired concentrations for a specified time (e.g., 6 hours). For measuring autophagic flux, a parallel set of cells should be co-treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2 hours of the inhibitor treatment.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash cells with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate cells with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash cells with PBS, stain with DAPI for 5 minutes, and mount the coverslips on microscope slides.

  • Image Acquisition: Acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the number and intensity of LC3 puncta per cell using image analysis software (e.g., ImageJ). The area of fluorescence intensity can be quantified.[13]

Protocol 3: SARS-CoV-2 Pseudovirus Entry Assay

This assay measures the ability of inhibitors to block the entry of SARS-CoV-2 pseudoviruses into host cells.

Materials:

  • HEK293T cells stably expressing ACE2

  • SARS-CoV-2 spike-pseudotyped lentiviral or VSV particles carrying a reporter gene (e.g., luciferase or GFP)

  • Test inhibitors

  • 96-well plates

  • Luciferase assay reagent or fluorescence microscope/plate reader

Procedure:

  • Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with serial dilutions of the test inhibitors for 1-2 hours.

  • Pseudovirus Infection: Add the SARS-CoV-2 pseudovirus to each well.

  • Incubation: Incubate the plates for 48-72 hours.

  • Quantification of Reporter Gene Expression:

    • For luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer.

    • For GFP reporter: Measure GFP fluorescence using a fluorescence microscope or plate reader.

  • Data Analysis: Calculate the percent inhibition of viral entry for each inhibitor concentration relative to the vehicle control. Determine the EC50 values.

Conclusion

The dual inhibitor this compound presents a compelling profile by simultaneously targeting two key kinases in cellular trafficking pathways, PIKfyve and PIP5K1C. This dual-action mechanism appears to offer a synergistic advantage in inhibiting processes like viral entry compared to selective inhibitors. However, the choice between a dual inhibitor and a combination of selective inhibitors will depend on the specific research question. For studies aiming to dissect the individual roles of PIKfyve and PIP5K1C, selective inhibitors like Apilimod and UNC3230 are indispensable tools. For applications where maximal disruption of endosomal and endocytic pathways is desired, a dual inhibitor like this compound may provide a more potent and convenient solution. The data and protocols presented in this guide are intended to facilitate an informed decision-making process for researchers in this field.

References

Independent Validation of UNI418 Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the published findings on UNI418, a novel dual inhibitor of Phosphatidylinositol-5-Phosphate Kinase (PIKfyve) and Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C). The primary research, published in Experimental & Molecular Medicine in August 2024, identifies this compound as a potent inhibitor of SARS-CoV-2 entry into host cells.[1][2]

Crucially, as of the date of this guide, no independent studies have been published to validate or replicate the specific findings on this compound. Therefore, this document summarizes the data presented in the original publication and provides a comparative context against other known inhibitors of the same target pathways mentioned in the study. The information herein is intended to provide an objective overview and the supporting experimental data as published by the original authors.

Mechanism of Action: A Dual Approach to Inhibit Viral Entry

This compound is reported to prevent SARS-CoV-2 entry through a dual mechanism of action targeting two distinct host kinases involved in endocytosis and endosomal trafficking.[1][2]

  • PIP5K1C Inhibition : this compound blocks the activity of PIP5K1C, a kinase essential for the synthesis of phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2). This reduction in PtdIns(4,5)P2 levels on the plasma membrane is shown to inhibit the ACE2-mediated endocytosis of the SARS-CoV-2 virus.[1]

  • PIKfyve Inhibition : The compound also potently inhibits PIKfyve, a kinase critical for the maturation of endosomes. By inhibiting PIKfyve, this compound prevents the proteolytic activation of cathepsins, such as cathepsin L, within the endosome. This, in turn, blocks the necessary cleavage of the viral spike protein, a crucial step for the virus to escape the endosome and release its genome into the cytoplasm.[1][2]

This dual-action mechanism is proposed as a synergistic strategy to halt viral entry effectively.

UNI418_Mechanism cluster_cell Host Cell cluster_membrane Plasma Membrane cluster_endosome Endosome ACE2 ACE2 Receptor PIP5K1C PIP5K1C ACE2->PIP5K1C Triggers PtdIns45P2 PtdIns(4,5)P2 PIP5K1C->PtdIns45P2 Synthesizes PtdIns45P2->ACE2 Required for Endocytosis PIKfyve PIKfyve Cathepsin_L_inactive Pro-Cathepsin L PIKfyve->Cathepsin_L_inactive Activates Cathepsin_L_active Active Cathepsin L Cathepsin_L_inactive->Cathepsin_L_active Matures to Spike_Cleavage Spike Protein Cleavage Cathepsin_L_active->Spike_Cleavage Mediates Viral_Escape Viral Genome Escape Spike_Cleavage->Viral_Escape Allows Cytoplasm Cytoplasm Viral_Escape->Cytoplasm Release SARS_CoV_2 SARS-CoV-2 SARS_CoV_2->ACE2 Binds This compound This compound This compound->PIP5K1C Inhibits This compound->PIKfyve Inhibits CETSA_Workflow cluster_prep Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A1 Treat cells with This compound or DMSO A2 Lyse cells A1->A2 B1 Aliquot lysate A2->B1 B2 Heat samples across a temperature gradient B1->B2 C1 Centrifuge to pellet aggregated proteins B2->C1 C2 Collect supernatant (soluble proteins) C1->C2 C3 Analyze by Western Blot for target protein C2->C3 C4 Plot melt curve C3->C4

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for UNI418

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of UNI418, a dual inhibitor of PIKfyve and PIP5K1C, is critical for maintaining laboratory safety and environmental integrity. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this potent research chemical. In the absence of a specific Safety Data Sheet (SDS), this compound should be managed as a potentially hazardous substance, following best practices for the disposal of highly potent active pharmaceutical ingredients (HPAPIs) and kinase inhibitors.

All materials contaminated with this compound, including the pure compound, solutions, and laboratory consumables, must be treated as hazardous chemical waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2] Evaporation in a fume hood is also not a permissible disposal method.[2] Adherence to these guidelines is essential for personnel safety, environmental protection, and regulatory compliance.[2]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Segregation and Containment

Proper segregation of waste streams at the point of generation is a critical first step.[1] All waste contaminated with this compound must be kept separate from other laboratory waste.[1][2]

  • Solid Waste: Unused or expired this compound, as well as contaminated items such as weighing paper, pipette tips, and gloves, should be placed in a designated, durable, and sealable hazardous waste container.[1]

  • Liquid Waste: All solutions containing this compound must be collected in a dedicated, leak-proof, and shatter-resistant container.[1] This container should be kept tightly sealed when not in use.[2][3]

  • Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container for hazardous waste.[2]

Labeling and Storage

Accurate and clear labeling of hazardous waste containers is a regulatory requirement.[3][4] The label must include:

  • The words "Hazardous Waste"[2][3]

  • The full chemical name: "this compound"[1]

  • The approximate concentration and quantity of the waste[2]

  • The date when waste accumulation began[2]

Store labeled waste containers in a designated and secure satellite accumulation area within the laboratory.[2] Ensure that incompatible waste types are segregated to prevent chemical reactions.[3]

Decontamination Procedures

Any surfaces or equipment that have come into contact with this compound must be decontaminated. A standard procedure involves wiping the surface with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials, such as wipes, must be disposed of as hazardous waste.[1] For glassware, submerge it in a suitable decontamination solution. The initial rinsate must be collected and disposed of as hazardous chemical waste.[2]

Disposal Protocol

The final disposal of this compound waste must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Do not attempt to dispose of this waste through standard municipal channels.[1]

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, a detailed quantitative data table cannot be provided. However, the following table summarizes general principles for handling potent chemical compounds that should be applied to this compound.

ParameterGuideline
Waste Classification Treat as Hazardous Chemical Waste.
Container Type Solid: Sealable, robust container. Liquid: Leak-proof, shatter-resistant. Sharps: Puncture-resistant sharps container.
Labeling Requirements "Hazardous Waste", Chemical Name ("this compound"), Concentration, Accumulation Start Date.
Storage Location Designated and secure Satellite Accumulation Area within the laboratory.
Disposal Route Via institutional Environmental Health and Safety (EHS) or a licensed hazardous waste contractor.

Experimental Protocols

The proper disposal of this compound does not involve experimental protocols but rather strict adherence to established hazardous waste management procedures. The core methodology is centered on the principles of containment, segregation, and proper disposal through authorized channels.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.

This compound Disposal Decision Pathway cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Storage & Disposal A This compound Waste Generated (Solid, Liquid, Sharps) B Is an SDS available? A->B C Treat as Potentially Hazardous Substance B->C No D Follow SDS Disposal Section B->D Yes E Segregate from Non-Hazardous Waste C->E F Select Appropriate Waste Container (Solid, Liquid, Sharps) E->F G Label Container: 'Hazardous Waste' + Chemical Name + Date F->G H Store in Designated Satellite Accumulation Area G->H I Arrange for Pickup by Institutional EHS or Licensed Contractor H->I J Document Waste Transfer I->J

Caption: Decision pathway for this compound waste management.

This compound Waste Handling Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Type (Solid, Liquid, Sharps) ppe->segregate contain Place in Correctly Labeled Hazardous Waste Container segregate->contain decontaminate Decontaminate Work Area & Dispose of Cleaning Materials as Hazardous Waste contain->decontaminate store Store Sealed Container in Satellite Accumulation Area decontaminate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Step-by-step workflow for handling this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.